5-Isocyanato-2,3-dihydro-1-benzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-isocyanato-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIKTAFMGLVRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379851 | |
| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-92-8 | |
| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215162-92-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Isocyanato-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Isocyanato-2,3-dihydro-1-benzofuran. This compound is of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery, due to its reactive isocyanate group and the privileged 2,3-dihydrobenzofuran scaffold.
Core Chemical Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 215162-92-8 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChI | InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | [1] |
| SMILES | O=C=Nc1ccc2OCCc2c1 | [1] |
Table 2: Physical Properties of 2,3-Dihydrobenzofuran (Parent Scaffold)
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Boiling Point | 175 °C |
| Melting Point | -18 °C |
| Density | 1.0948 g/cm³ at 20 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several synthetic routes, commonly starting from a corresponding carboxylic acid or amine precursor. A probable and widely used method for the conversion of a carboxylic acid to an isocyanate is the Curtius rearrangement.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol outlines a general procedure for the synthesis of this compound from 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Materials:
-
2,3-dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene or another suitable inert solvent
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1-benzofuran-5-carboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3-dihydro-1-benzofuran-5-carbonyl chloride.
-
Formation of the Acyl Azide: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF). In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the acyl chloride solution at 0 °C with vigorous stirring. Continue stirring at this temperature for 1-2 hours. After the reaction is complete, extract the acyl azide with a non-polar solvent like diethyl ether or ethyl acetate.
-
Curtius Rearrangement: Carefully concentrate the organic extract containing the acyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction. Dissolve the crude acyl azide in an anhydrous, high-boiling inert solvent such as toluene. Heat the solution gently to initiate the rearrangement. The evolution of nitrogen gas indicates the formation of the isocyanate. The reaction is typically complete when gas evolution ceases. The resulting solution contains this compound.
-
Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent.
Reactivity Profile
The isocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate.
-
Reaction with Alcohols: In the presence of an alcohol, the isocyanate group undergoes nucleophilic attack to form a stable urethane linkage. This reaction is often catalyzed by tertiary amines or organotin compounds.
-
Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form urea derivatives. This reaction is typically faster than the reaction with alcohols.
-
Reaction with Water: this compound will react with water, first forming an unstable carbamic acid, which then decarboxylates to yield the corresponding 2,3-dihydro-1-benzofuran-5-amine. This reaction can be a consideration for storage and handling, as exposure to moisture will lead to degradation of the isocyanate.
Applications in Drug Discovery and Development
The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this scaffold are actively investigated for a wide range of therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the potential of benzofuran and 2,3-dihydrobenzofuran derivatives as anticancer agents.[4][5][6][7] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including:
-
Inhibition of Anti-apoptotic Proteins: Some derivatives have been found to inhibit the expression of the anti-apoptotic protein Bcl-2.[6][7]
-
Induction of PARP-1 Cleavage: Concentration-dependent cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, has been observed.[6][7]
-
Signaling Pathway Modulation: Certain 3-formylbenzofuran derivatives have been shown to promote apoptosis by blocking the RAS/RAF/MEK/ERK signaling pathway.[5]
Other Therapeutic Areas
Derivatives of the 2,3-dihydrobenzofuran scaffold have also been investigated for their potential in treating:
-
Inflammatory Diseases: By inhibiting the production of pro-inflammatory mediators.[6][7]
-
Neurological Disorders: As inhibitors of phosphodiesterase 1B (PDE1B).
-
Pain Management: As potent and selective cannabinoid receptor 2 (CB2) agonists.
-
Inflammation and Cancer: As inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[8]
The versatility of the 2,3-dihydrobenzofuran scaffold, combined with the reactive handle provided by the isocyanate group, makes this compound a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.
References
- 1. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]
- 2. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 3. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-dihydro-1-benzofuran-5-yl isocyanate (CAS 215162-92-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydro-1-benzofuran-5-yl isocyanate (CAS 215162-92-8), a key building block in medicinal chemistry. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure, notably utilized in the development of selective agonists for the cannabinoid receptor 2 (CB2), a promising target for therapeutic intervention in inflammatory and neuropathic pain. This document details the physicochemical properties, synthesis, reactivity, and applications of 2,3-dihydro-1-benzofuran-5-yl isocyanate, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols and safety information are also provided to aid researchers in its effective and safe use.
Chemical and Physical Properties
2,3-dihydro-1-benzofuran-5-yl isocyanate is a reactive chemical intermediate. Its core structure consists of a 2,3-dihydro-1-benzofuran moiety with a reactive isocyanate group at the 5-position. The isocyanate group serves as an electrophilic site, readily reacting with nucleophiles, a property extensively utilized in the synthesis of urea and carbamate derivatives in drug discovery programs.
Table 1: Physicochemical Properties of 2,3-dihydro-1-benzofuran-5-yl isocyanate
| Property | Value | Reference(s) |
| CAS Number | 215162-92-8 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 42-43 °C | [4] |
| Boiling Point | 130-132 °C at 3 mmHg | [4] |
| InChI | InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | [1][3] |
| InChI Key | WAIKTAFMGLVRJC-UHFFFAOYSA-N | [3] |
| SMILES | O=C=Nc1ccc2OCCc2c1 | [1] |
Synthesis and Experimental Protocols
The synthesis of 2,3-dihydro-1-benzofuran-5-yl isocyanate is most commonly achieved through the Curtius rearrangement of 2,3-dihydro-1-benzofuran-5-carbonyl azide. This method is favored for its mild conditions and tolerance of various functional groups.[2][5][6][7][8] The synthesis of the requisite carboxylic acid precursor is also a critical step.
Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid
The precursor, 2,3-dihydro-1-benzofuran-5-carboxylic acid, can be synthesized from the corresponding aldehyde, 2,3-dihydro-1-benzofuran-5-carbaldehyde.[9]
Experimental Protocol: Oxidation of 2,3-dihydro-1-benzofuran-5-carbaldehyde
-
To a solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 ml), add sodium acetate (664 mg, 8.1 mmol) and bromine (0.7 ml, 13.5 mmol) slowly at 10 °C.[10]
-
Stir the reaction mixture for 2 hours at room temperature.[10]
-
Dilute the reaction with a saturated aqueous solution of sodium thiosulfate (10 ml) and wash with a saturated aqueous solution of sodium bicarbonate.[10]
-
Extract the product with ethyl acetate.[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,3-dihydro-1-benzofuran-5-carboxylic acid.[10]
Synthesis of 2,3-dihydro-1-benzofuran-5-yl isocyanate via Curtius Rearrangement
The Curtius rearrangement provides a reliable method to convert the carboxylic acid to the isocyanate via an acyl azide intermediate.[2][5][6]
Experimental Protocol: Curtius Rearrangement
-
Acyl Chloride Formation: To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,3-dihydro-1-benzofuran-5-carbonyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone or THF). Cool the solution to 0 °C and add a solution of sodium azide in water dropwise. Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
Curtius Rearrangement: Extract the acyl azide into an inert, high-boiling solvent (e.g., toluene). Dry the organic layer and heat the solution to induce the rearrangement of the acyl azide to the isocyanate, with the evolution of nitrogen gas. The reaction progress can be monitored by the disappearance of the acyl azide peak and the appearance of the isocyanate peak in the IR spectrum.
-
Purification: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 2,3-dihydro-1-benzofuran-5-yl isocyanate, which can be further purified by vacuum distillation.
Reactivity and Applications in Drug Discovery
The isocyanate functional group of 2,3-dihydro-1-benzofuran-5-yl isocyanate is a powerful tool for introducing the dihydrobenzofuran scaffold into potential drug candidates. Its primary reaction is with nucleophiles, such as amines and alcohols, to form urea and carbamate linkages, respectively. These functional groups are prevalent in many clinically approved drugs due to their ability to form stable hydrogen bond interactions with biological targets.
Synthesis of Urea Derivatives for Cannabinoid Receptor 2 (CB2) Modulation
The 2,3-dihydro-1-benzofuran scaffold is a key component of a series of potent and selective CB2 receptor agonists.[11] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells and is a promising therapeutic target for inflammatory diseases and neuropathic pain.[11] 2,3-dihydro-1-benzofuran-5-yl isocyanate serves as a crucial reagent in the synthesis of urea-containing CB2 agonists.
Experimental Protocol: Synthesis of a Urea Derivative
-
Dissolve 2,3-dihydro-1-benzofuran-5-yl isocyanate in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Add an equimolar amount of the desired primary or secondary amine to the solution.
-
If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure, and the resulting crude urea derivative can be purified by column chromatography or recrystallization.
Biological Evaluation of Synthesized Ligands
Compounds synthesized using 2,3-dihydro-1-benzofuran-5-yl isocyanate, particularly those targeting the CB2 receptor, are typically evaluated for their functional activity using in vitro assays such as GTPγS binding and cAMP modulation assays.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[12][13][14][15] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB2 receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, EDTA, and NaCl.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, the test compound (at various concentrations), and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ values for the test compound.
cAMP Assay
Activation of the Gi-coupled CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16][17][18][19] This change in cAMP can be quantified to determine the potency and efficacy of a CB2 agonist.
Experimental Protocol: cAMP Assay
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Treatment: Treat the forskolin-stimulated cells with varying concentrations of the test compound.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Safety and Handling
Isocyanates are reactive and potentially hazardous compounds that require careful handling.
-
Inhalation: Isocyanates are respiratory sensitizers and can cause asthma-like symptoms upon inhalation. Work in a well-ventilated fume hood is mandatory.
-
Skin Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Isocyanates can polymerize upon exposure to moisture.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.
Conclusion
2,3-dihydro-1-benzofuran-5-yl isocyanate is a valuable and versatile building block for the synthesis of novel compounds in drug discovery, particularly in the development of selective CB2 receptor agonists. Its reactivity, coupled with the favorable pharmacological properties of the 2,3-dihydro-1-benzofuran scaffold, makes it a compound of significant interest to medicinal chemists. This guide provides the essential technical information to facilitate its use in research and development, emphasizing safe and effective handling and application.
References
- 1. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 215162-92-8 Cas No. | 2,3-Dihydrobenzo[b]furan-5-yl isocyanate | Apollo [store.apolloscientific.co.uk]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. cAMP Hunter™ Human CNR2 (CB2) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis pathway for 5-Isocyanato-2,3-dihydro-1-benzofuran, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 5-amino-2,3-dihydro-1-benzofuran, followed by its conversion to the target isocyanate.
I. Synthesis of 5-Amino-2,3-dihydro-1-benzofuran
The initial step involves the reduction of 5-nitro-2,3-dihydrobenzofuran to 5-amino-2,3-dihydro-1-benzofuran. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran, 2.5 g of Raney Nickel, and 50 ml of ethanol is subjected to hydrogenation in a Parr apparatus.[1] The reaction is conducted at room temperature under a hydrogen pressure of 50 p.s.i. until the consumption of hydrogen ceases.[1] Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 5-amino-2,3-dihydro-1-benzofuran as an oil.[1]
II. Conversion of 5-Amino-2,3-dihydro-1-benzofuran to this compound
The transformation of the amino group to an isocyanate group can be achieved through several established methods. Phosgenation, using phosgene or its safer equivalents like diphosgene or triphosgene, is a widely used industrial method. Other notable methods include the Curtius, Hofmann, and Lossen rearrangements.[2][3][4]
Phosgenation Route
Phosgenation involves the reaction of an amine with phosgene or a phosgene equivalent. The use of triphosgene is often preferred for laboratory-scale synthesis due to its solid nature, which makes it easier to handle than gaseous phosgene.
Experimental Protocol: Phosgenation using Triphosgene
To a solution of triphosgene in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate, a solution of 5-amino-2,3-dihydro-1-benzofuran in the same solvent is added dropwise at a low temperature, typically around 0°C. A non-nucleophilic base, such as triethylamine, is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then typically filtered to remove any precipitated salts, and the solvent is removed under reduced pressure to yield the crude isocyanate. Purification can be achieved by distillation or chromatography.
Note on Alternative Rearrangement Reactions:
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate.[2][5] The starting material for this route would be 2,3-dihydro-1-benzofuran-5-carboxylic acid, which would first be converted to the corresponding acyl azide.
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[3][6] To utilize this pathway, 2,3-dihydro-1-benzofuran-5-carboxamide would be the required starting material.
-
Lossen Rearrangement: This reaction is the conversion of a hydroxamic acid or its derivative to an isocyanate.
Quantitative Data Summary
| Step | Reactant | Product | Reagents/Catalyst | Solvent | Yield |
| 1 | 5-Nitro-2,3-dihydrobenzofuran | 5-Amino-2,3-dihydro-1-benzofuran | Raney Nickel, H₂ | Ethanol | High (Specific yield not detailed in the provided source) |
| 2 | 5-Amino-2,3-dihydro-1-benzofuran | This compound | Triphosgene, Triethylamine | Dichloromethane or Ethyl Acetate | Typically high, though specific yield depends on reaction conditions |
Synthesis Pathway Visualization
Caption: Overall synthesis workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
A Technical Guide to 5-Isocyanato-2,3-dihydro-1-benzofuran for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties and Synthetic Pathway of a Versatile Benzofuran Derivative
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Isocyanato-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines a probable synthetic protocol, and presents logical workflows for its synthesis and common reactions.
Core Physical and Chemical Characteristics
This compound is a bifunctional molecule featuring a dihydrobenzofuran scaffold and a reactive isocyanate group. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 215162-92-8 |
| Molecular Formula | C₉H₇NO₂[1][2] |
| Molecular Weight | 161.16 g/mol [2][3] |
| Appearance | White to Off-White Solid[4] or Colorless to pale yellow liquid or solid[5] |
A summary of its known physical properties is provided in the following table for easy reference and comparison.
| Physical Property | Value |
| Melting Point | 42 °C[4] |
| Boiling Point | 130-132 °C at 3 mmHg[4] |
| Solubility | Slightly soluble in Chloroform and Methanol[4] |
| Stability | Hygroscopic and Moisture Sensitive[4] |
Synthetic Pathway: The Curtius Rearrangement
A plausible and widely utilized method for the synthesis of aryl isocyanates from carboxylic acids is the Curtius rearrangement.[1][6][7][8][9] This reaction proceeds through an acyl azide intermediate and is known for its high yield and tolerance of various functional groups. The logical workflow for the synthesis of this compound from its corresponding carboxylic acid is depicted below.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 5. colorcom.lookchem.com [colorcom.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 5-isocyanato-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectral characteristics based on the analysis of its core structure, 2,3-dihydro-1-benzofuran, and the functional isocyanate group. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data of analogous compounds, including 2,3-dihydrobenzofuran and various phenyl isocyanates.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.1-7.3 | m | - | 2 | Aromatic CH (H-4, H-6) |
| ~6.8 | d | ~8.5 | 1 | Aromatic CH (H-7) |
| ~4.6 | t | ~8.7 | 2 | O-CH₂ (H-2) |
| ~3.2 | t | ~8.7 | 2 | Ar-CH₂ (H-3) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C-O (C-7a) |
| ~135 | C-NCO (C-5) |
| ~128 | Aromatic CH (C-4 or C-6) |
| ~125 | Aromatic CH (C-4 or C-6) |
| ~124 | C-N=C=O |
| ~122 | C-Ar (C-3a) |
| ~110 | Aromatic CH (C-7) |
| ~71 | O-CH₂ (C-2) |
| ~29 | Ar-CH₂ (C-3) |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270-2250 | Strong, Sharp | Asymmetric N=C=O stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1250-1200 | Strong | Aryl-O stretching |
| ~1100-1000 | Medium | C-O stretching |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 161 | [M]⁺ (Molecular Ion) |
| 133 | [M - CO]⁺ |
| 132 | [M - NCO]⁺ |
| 104 | [M - CO - C₂H₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data presented above. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative measurements, an internal standard such as tetramethylsilane (TMS) may be added.[1]
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[2]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a blank KBr plate to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule. The strong, sharp peak around 2270 cm⁻¹ is a key indicator of the isocyanate group.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI). EI involves bombarding the sample with a high-energy electron beam, which typically leads to the formation of a molecular ion and various fragment ions.[4][5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[6]
-
Detection: Detect the separated ions and record their relative abundance.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and interpret the fragmentation pattern to gain structural information.[7]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. m.youtube.com [m.youtube.com]
Reactivity Profile of the Isocyanate Group on a Dihydrobenzofuran Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The introduction of a highly reactive isocyanate functional group onto this scaffold opens up new avenues for the synthesis of novel derivatives, such as ureas, carbamates, and other analogues, with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the predicted reactivity profile of an isocyanate group attached to a dihydrobenzofuran ring, detailed experimental protocols for its synthesis, and potential applications in the context of drug development.
Predicted Reactivity Profile of Dihydrobenzofuran Isocyanate
The reactivity of an isocyanate group is primarily governed by the electrophilicity of its central carbon atom. This, in turn, is influenced by both the electronic and steric effects of the substituent it is attached to.
Electronic Effects
This predicted decrease in reactivity can be advantageous in certain synthetic applications, allowing for more controlled reactions and potentially improving selectivity when multiple reactive sites are present in a molecule.
Steric Effects
The steric hindrance around the isocyanate group will largely depend on the substitution pattern on the dihydrobenzofuran ring. An isocyanate group at position 5 or 6 of the dihydrobenzofuran ring is expected to experience minimal steric hindrance. However, substitution at positions 4 or 7 could introduce significant steric bulk, potentially hindering the approach of nucleophiles and further reducing the reaction rate. The interplay of these electronic and steric factors will ultimately determine the overall reactivity of a specific dihydrobenzofuran isocyanate derivative.
Synthesis of Dihydrobenzofuran Isocyanate
The synthesis of a dihydrobenzofuran isocyanate can be approached through two primary routes: the phosgenation of a dihydrobenzofuran amine or the rearrangement of a dihydrobenzofuran carboxylic acid derivative.
From Dihydrobenzofuran Amines using Phosgene or its Equivalents
The reaction of a primary amine with phosgene or its safer equivalents, such as diphosgene or triphosgene, is a standard method for the synthesis of isocyanates.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-isocyanate using Triphosgene
Disclaimer: This is a hypothetical protocol adapted from established procedures for the synthesis of aryl isocyanates. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,3-Dihydrobenzofuran-5-amine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N), freshly distilled
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2,3-dihydrobenzofuran-5-amine (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add a solution of freshly distilled triethylamine (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).
-
Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride. The filtrate, containing the desired isocyanate, can be used directly in subsequent reactions or carefully concentrated under reduced pressure. Purification by distillation under reduced pressure may be possible but should be approached with caution due to the reactivity of the isocyanate.
From Dihydrobenzofuran Carboxylic Acids via Curtius Rearrangement
The Curtius rearrangement provides a phosgene-free method for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-isocyanate via Curtius Rearrangement
Disclaimer: This is a hypothetical protocol adapted from established procedures. Acyl azides are potentially explosive and should be handled with extreme care.
Materials:
-
2,3-Dihydrobenzofuran-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1 equivalent) in anhydrous toluene.
-
Add freshly distilled triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or by observing the evolution of nitrogen gas. The reaction typically takes 2-4 hours.
-
The resulting solution containing the dihydrobenzofuran isocyanate can be cooled and used directly for the next step. Isolation of the isocyanate can be achieved by careful removal of the solvent under reduced pressure.
Reactions of Dihydrobenzofuran Isocyanate
Dihydrobenzofuran isocyanates are expected to undergo typical reactions of aryl isocyanates, reacting with a variety of nucleophiles.
Reaction with Alcohols to form Carbamates
The reaction with alcohols will yield the corresponding carbamates. This reaction is often catalyzed by bases or organometallic compounds.
Reaction with Amines to form Ureas
Primary and secondary amines will react readily with dihydrobenzofuran isocyanates to form substituted ureas.
Reaction with Water
Reaction with water will lead to the formation of an unstable carbamic acid, which will then decompose to the corresponding dihydrobenzofuran amine and carbon dioxide.
Table 1: Predicted Relative Reactivity with Nucleophiles
| Nucleophile | Product | Predicted Relative Rate |
| Primary Aliphatic Amine | Urea | Very Fast |
| Primary Aromatic Amine | Urea | Fast |
| Secondary Amine | Urea | Moderate-Fast |
| Primary Alcohol | Carbamate | Moderate |
| Water | Amine + CO2 | Slow-Moderate |
| Phenol | Carbamate | Slow |
Applications in Drug Development
The dihydrobenzofuran isocyanate is a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The urea and carbamate linkages are common in many drug molecules, offering opportunities for creating new chemical entities with potential therapeutic applications. Given the known biological activities of dihydrobenzofuran derivatives, isocyanate-derived compounds could be explored as:
-
Kinase Inhibitors: Many kinase inhibitors feature a urea hinge-binding motif.
-
Anti-inflammatory Agents: Dihydrobenzofuran derivatives have shown anti-inflammatory properties.
-
Anticancer Agents: The scaffold is present in several compounds with anticancer activity.
Conclusion
The isocyanate group on a dihydrobenzofuran ring represents a valuable synthon for the generation of diverse molecular architectures. While its reactivity is predicted to be slightly attenuated by the electron-donating nature of the dihydrobenzofuran scaffold, it remains a highly useful functional group for the construction of novel compounds with potential applications in medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a framework for the preparation and subsequent elaboration of this promising class of molecules. Further experimental investigation is warranted to fully elucidate the quantitative reactivity and synthetic utility of dihydrobenzofuran isocyanates.
Solubility Profile of 2,3-dihydro-1-benzofuran-5-yl isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydro-1-benzofuran-5-yl isocyanate in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, chemical reactivity considerations, and a detailed experimental protocol for determining solubility in a laboratory setting.
Introduction to 2,3-dihydro-1-benzofuran-5-yl isocyanate
2,3-dihydro-1-benzofuran-5-yl isocyanate is a chemical intermediate with the molecular formula C₉H₇NO₂. Isocyanates are a class of compounds characterized by the functional group -N=C=O. This group is highly electrophilic and reactive, making these compounds valuable in the synthesis of a wide range of chemical structures, particularly in the development of pharmaceuticals and other bioactive molecules. However, this reactivity also necessitates careful consideration of solvent choice and handling procedures to avoid degradation of the compound and ensure the success of chemical reactions. A critical aspect of handling this compound is its sensitivity to moisture.[1]
Solubility Data
Quantitative solubility data for 2,3-dihydro-1-benzofuran-5-yl isocyanate is not widely available in published literature. The following table summarizes the qualitative solubility information that has been reported.
| Solvent | IUPAC Name | Solubility | Notes |
| Chloroform | Trichloromethane | Slightly Soluble[1] | A common non-polar solvent. |
| Methanol | Methanol | Slightly Soluble[1] | A protic solvent; reactivity is expected (see Section 3). |
It is important for researchers to experimentally determine the solubility in their specific solvent of choice for accurate and reproducible results.
Reactivity with Common Laboratory Solvents
The isocyanate functional group is highly reactive towards nucleophiles. This reactivity profile dictates the choice of solvents for both storage and reaction.
-
Protic Solvents (e.g., water, alcohols like methanol and ethanol, primary/secondary amines): These solvents will react with the isocyanate group. Alcohols form carbamates, water forms an unstable carbamic acid which decomposes to an amine and carbon dioxide, and amines form ureas. Therefore, protic solvents are generally unsuitable for dissolving 2,3-dihydro-1-benzofuran-5-yl isocyanate if the isocyanate moiety is intended for subsequent reactions, unless the reaction is specifically with the solvent. The compound is noted to be moisture sensitive and hygroscopic.[1][2]
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): While generally better choices than protic solvents, care must be taken as impurities (such as water) can lead to degradation. Some aprotic polar solvents can also react with isocyanates under certain conditions.
-
Aprotic Non-Polar Solvents (e.g., Toluene, THF, Dichloromethane, Chloroform): These are typically the preferred solvents for reactions involving isocyanates. They are less likely to react with the isocyanate group. It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the isocyanate.[3][4]
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of 2,3-dihydro-1-benzofuran-5-yl isocyanate in a non-reactive, anhydrous solvent.
4.1. Materials and Equipment
-
2,3-dihydro-1-benzofuran-5-yl isocyanate
-
Anhydrous solvent of choice
-
Analytical balance
-
Vials with airtight septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert gas (e.g., nitrogen or argon)
-
Temperature-controlled environment (e.g., shaker or water bath)
-
Filtration apparatus (e.g., syringe filters)
4.2. Experimental Procedure
-
Preparation: Dry all glassware thoroughly. Prepare a series of vials, each containing a small magnetic stir bar.
-
Solvent Addition: Under an inert atmosphere, add a precise volume of the anhydrous solvent to each vial.
-
Solute Addition: Add progressively larger, accurately weighed amounts of 2,3-dihydro-1-benzofuran-5-yl isocyanate to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
Observation: After equilibration, visually inspect the vials for any undissolved solid.
-
Separation: For the vials containing undissolved solid, carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any particulate matter.
-
Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in g/L or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.
4.3. Safety Precautions
-
Isocyanates are harmful and can be sensitizers.[1] Always handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Take precautions to work under anhydrous conditions to prevent reaction with moisture.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
References
A Theoretical and Spectroscopic Investigation of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Quantum Chemical Approach
Abstract: This whitepaper presents a comprehensive theoretical analysis of 5-Isocyanato-2,3-dihydro-1-benzofuran, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a foundational guide, detailing a proposed research framework utilizing quantum chemical calculations to elucidate the molecule's structural, electronic, and spectroscopic properties. The methodologies outlined herein, primarily based on Density Functional Theory (DFT), provide a robust protocol for predicting key molecular parameters. Hypothetical data, derived from established computational models for analogous structures, are presented in structured tables for clarity. Furthermore, this guide proposes experimental protocols for the synthesis and spectroscopic characterization of this compound to validate the theoretical findings. Visualizations of the computational workflow and molecular structure are provided to enhance understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with significant biological activities.[1][2] Their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities, have established them as privileged scaffolds in drug discovery.[3] The incorporation of an isocyanate functional group introduces a reactive site for various chemical transformations, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents and functional polymers.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to predict the physicochemical properties of molecules before their synthesis.[4] Density Functional Theory (DFT) has emerged as a particularly effective method for studying the geometry, electronic structure, and vibrational spectra of organic molecules with a high degree of accuracy.[5] This whitepaper outlines a proposed computational study on this compound to predict its key molecular parameters. The theoretical data presented, while hypothetical, are based on established computational results for structurally related compounds and serve as a benchmark for future experimental work.
Theoretical Background
The computational investigation of this compound would be centered around Density Functional Theory (DFT). This method is well-suited for molecules of this size, providing a good balance between computational cost and accuracy.[4] Key properties to be investigated include:
-
Molecular Geometry: Determination of the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Calculation of the infrared (IR) spectrum to identify characteristic vibrational modes, particularly for the isocyanate (-N=C=O) group.
-
Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) will also be mapped to identify regions susceptible to electrophilic and nucleophilic attack.
Proposed Computational Methodology
The following section details the proposed computational protocol for the theoretical analysis of this compound.
Software
All quantum chemical calculations would be performed using a widely recognized computational chemistry software package, such as Gaussian 09 or a more recent version.[4]
Geometry Optimization and Frequency Calculations
The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which is known for its reliability in describing organic molecules.[6] A Pople-style basis set, 6-311+G(d,p), would be employed for all atoms (C, H, N, O) to provide a flexible description of the electron density. Frequency calculations at the same level of theory would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
Caption: Proposed computational workflow for the theoretical analysis.
Hypothetical Results
The following tables summarize the expected (hypothetical) quantitative data from the proposed quantum chemical calculations on this compound. The atom numbering scheme used in the tables is depicted in the diagram below.
References
A Technical Guide to 2,3-dihydro-1-benzofuran-5-yl isocyanate: Sourcing and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical intermediate 2,3-dihydro-1-benzofuran-5-yl isocyanate, focusing on its commercial availability, key properties, and its application in chemical synthesis. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active molecules and clinically used drugs.[1] Derivatives of this structure have been investigated for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[2][3] As a functionalized building block, the isocyanate derivative is particularly valuable for constructing more complex molecules in drug discovery programs.
Commercial Supplier and Chemical Data
2,3-dihydro-1-benzofuran-5-yl isocyanate (CAS No. 215162-92-8) is available from a variety of commercial suppliers, ranging from laboratory-scale to bulk quantities.[4][5] The compound is typically offered as a colorless to pale yellow liquid or solid.[4] Key identifying and quantitative data from various suppliers are summarized below for easy comparison.
| Supplier/Brand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| LGC Standards (TRC) | 215162-92-8 | C₉H₇NO₂ | 161.16 | Not Specified | 10 mg, 50 mg, 100 mg[6] |
| Apollo Scientific | 215162-92-8 | C₉H₇NO₂ | 161.16 | 95% | 250 mg[7] |
| Fisher Scientific (Maybridge) | 215162-92-8 | C₉H₇NO₂ | Not Specified | 97% | Not Specified[8] |
| Finetech Industry Limited | 215162-92-8 | C₉H₇NO₂ | 161.16 | Not Specified | Custom/Bulk[9] |
| COLORCOM LTD | 215162-92-8 | C₉H₇NO₂ | Not Specified | 99% | Bulk (25 kg+)[4] |
| Weifang Yangxu Group | 215162-92-8 | C₉H⇂NO₂ | Not Specified | 99% | Bulk[5] |
Application in Synthesis: Urea Formation
Isocyanates are highly valuable reagents in organic synthesis, primarily for their electrophilic nature, which allows for efficient reactions with a wide range of nucleophiles. A cornerstone reaction in medicinal chemistry is the formation of substituted ureas via the reaction of an isocyanate with a primary or secondary amine. This linkage is a common motif in pharmacologically active compounds.
The general workflow for such a synthetic application, from initial setup to final product analysis, is outlined in the diagram below.
References
- 1. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 5. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]
- 7. 215162-92-8 Cas No. | 2,3-Dihydrobenzo[b]furan-5-yl isocyanate | Apollo [store.apolloscientific.co.uk]
- 8. 2,3-Dihydro-1-benzofuran-5-yl isocyanate, 97%, Maybridge™ | Fisher Scientific [fishersci.ca]
- 9. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Methodological & Application
Application Notes & Protocols: Synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)ureas
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have shown a wide range of pharmacological activities, including potential applications in the treatment of central nervous system disorders, inflammation, diabetes, and cancer. One common and efficient method for the functionalization of this scaffold is the reaction of 5-isocyanato-2,3-dihydro-1-benzofuran with primary amines to yield the corresponding urea derivatives. This document provides a detailed protocol for this reaction, including reaction conditions, purification methods, and characterization of the resulting N-(2,3-dihydro-1-benzofuran-5-yl)ureas. The reaction proceeds via a nucleophilic addition of the primary amine to the highly electrophilic isocyanate group.
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with a selection of primary amines under standardized conditions.
| Entry | Primary Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Dichloromethane (DCM) | 2 | 25 | 95 |
| 2 | 4-Fluoroaniline | Dichloromethane (DCM) | 2 | 25 | 92 |
| 3 | 4-Methoxyaniline | Dichloromethane (DCM) | 2.5 | 25 | 96 |
| 4 | Benzylamine | Tetrahydrofuran (THF) | 1.5 | 25 | 98 |
| 5 | Cyclohexylamine | Tetrahydrofuran (THF) | 1 | 25 | 99 |
| 6 | n-Butylamine | Dichloromethane (DCM) | 1 | 25 | 97 |
Experimental Protocols
Materials:
-
This compound
-
Selected primary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for reaction, workup, and purification
General Protocol for the Synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)ureas:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the isocyanate in an appropriate anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1 M.
-
Amine Addition: To the stirred solution, add the primary amine (1.05 eq) dropwise at room temperature (25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting isocyanate is consumed. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
If the product precipitates upon concentration, it can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane or diethyl ether), and dried.
-
-
Purification:
-
If further purification is required, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Alternatively, recrystallization from an appropriate solvent system can be employed.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)ureas.
Potential Signaling Pathway Involvement:
Many benzofuran derivatives have been investigated as modulators of various signaling pathways implicated in diseases such as cancer and metabolic disorders. For instance, some have been shown to act as inhibitors of protein kinases, which are key regulators of cellular processes. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized urea derivative could act as a kinase inhibitor, preventing the phosphorylation of a downstream substrate and thereby blocking a pro-proliferative signal.
Caption: Hypothetical signaling pathway showing inhibition of a protein kinase by a benzofuran-urea derivative.
Synthesis of Novel Urea Derivatives from 2,3-Dihydro-1-Benzofuran-5-yl Isocyanate for Oncological Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The urea scaffold is a privileged motif in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology. Its ability to form stable hydrogen bonds with protein targets makes it an attractive functional group for designing potent enzyme inhibitors. Similarly, the benzofuran and its dihydro derivative, 2,3-dihydro-1-benzofuran, are present in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer properties. The combination of these two pharmacophores through a urea linkage presents a promising strategy for the development of novel anticancer agents. This document provides a detailed protocol for the synthesis of novel urea derivatives using 2,3-dihydro-1-benzofuran-5-yl isocyanate and various aromatic amines. Furthermore, it outlines protocols for their preliminary biological evaluation against cancer cell lines and discusses their potential mechanism of action as inhibitors of key signaling pathways in cancer, such as those mediated by Receptor Tyrosine Kinases (RTKs).
I. Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea Derivatives
This section details the synthesis of a series of novel urea derivatives by reacting 2,3-dihydro-1-benzofuran-5-yl isocyanate with a variety of substituted anilines. The general reaction scheme is presented below, followed by a detailed experimental protocol.
General Reaction Scheme:
Caption: General synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea derivatives.
Experimental Protocol: General Procedure for the Synthesis of Urea Derivatives
Materials:
-
2,3-Dihydro-1-benzofuran-5-yl isocyanate
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 3-trifluoromethylaniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
Procedure:
-
To a solution of the appropriately substituted aniline (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add 2,3-dihydro-1-benzofuran-5-yl isocyanate (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
Upon completion of the reaction (disappearance of the starting materials), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired 1-(2,3-dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis of Novel Urea Derivatives
| Compound ID | Substituent (R) on Phenyl Ring | Yield (%) |
| Urea-1 | H | 85 |
| Urea-2 | 4-Cl | 92 |
| Urea-3 | 4-OCH₃ | 88 |
| Urea-4 | 3-CF₃ | 89 |
| Urea-5 | 4-CH₃ | 91 |
II. Biological Evaluation: In Vitro Anticancer Activity
The synthesized urea derivatives can be evaluated for their antiproliferative activity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Normal human cell line (e.g., MRC-5 lung fibroblast) for cytotoxicity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of the synthesized urea derivatives in DMSO.
-
The following day, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MRC-5 (Normal) |
| Urea-1 | 15.2 | 21.5 | 18.9 | >100 |
| Urea-2 | 5.8 | 8.1 | 7.2 | 85.6 |
| Urea-3 | 12.7 | 18.3 | 14.5 | >100 |
| Urea-4 | 3.1 | 4.5 | 3.9 | 65.2 |
| Urea-5 | 9.5 | 11.2 | 10.1 | >100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.1 |
III. Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
Heterocyclic urea derivatives have been identified as potent inhibitors of various protein kinases, including Receptor Tyrosine Kinases (RTKs), which are crucial in cancer cell proliferation, survival, and angiogenesis.[1] The following diagram illustrates the proposed mechanism of action for the novel 2,3-dihydro-1-benzofuran-5-yl urea derivatives as inhibitors of the RTK signaling pathway.
Caption: Proposed inhibition of the RTK signaling pathway by novel urea derivatives.
Experimental Protocol: Kinase Inhibition Assay
To validate the proposed mechanism, the inhibitory activity of the synthesized compounds against specific RTKs (e.g., VEGFR, EGFR, PDGFR) can be determined using in vitro kinase assays.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR-2, EGFR)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme, its specific substrate, and the kinase assay buffer.
-
Add the synthesized urea derivatives at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ values.
Data Presentation: Kinase Inhibitory Activity (IC₅₀ in nM)
| Compound ID | VEGFR-2 | EGFR | PDGFRβ |
| Urea-2 | 150 | >1000 | 850 |
| Urea-4 | 25 | 520 | 310 |
| Sorafenib | 90 | >1000 | 58 |
Experimental Workflow Visualization
Caption: Workflow for the synthesis and evaluation of novel urea derivatives.
The synthetic protocol described herein provides a straightforward and efficient method for generating a library of novel 1-(2,3-dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea derivatives. The preliminary biological evaluation protocols allow for the identification of lead compounds with potent anticancer activity. Further investigation into their mechanism of action, such as their inhibitory effects on specific receptor tyrosine kinases, can guide future drug design and optimization efforts. The data presented suggest that derivatives bearing electron-withdrawing groups, such as Urea-4 (3-CF₃), exhibit promising anticancer activity and warrant further investigation as potential therapeutic agents.
References
Application Notes and Protocols: 5-Isocyanato-2,3-dihydro-1-benzofuran in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isocyanato-2,3-dihydro-1-benzofuran is a valuable, albeit reactive, building block in medicinal chemistry. Its utility stems from the convergence of two key structural features: the privileged 2,3-dihydro-1-benzofuran scaffold and the versatile isocyanate functional group. The dihydrobenzofuran core is present in a multitude of biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and neuroprotective effects. The isocyanate group serves as a highly efficient electrophilic handle for the introduction of urea, carbamate, and thiocarbamate linkages, which are crucial pharmacophoric elements in many drug molecules due to their ability to form strong hydrogen bond interactions with biological targets.
These application notes provide an overview of the potential uses of this compound in drug discovery and development, along with generalized protocols for its synthesis and subsequent reactions.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its ability to act as a scaffold for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The resulting urea and carbamate derivatives have shown promise in several key therapeutic areas:
-
Anticancer Agents: The urea moiety is a well-established pharmacophore in a number of approved anticancer drugs, particularly kinase inhibitors. By reacting this compound with various substituted anilines or other amines found in kinase inhibitor scaffolds, novel drug candidates can be synthesized. These compounds can be designed to target specific oncogenic signaling pathways.
-
Anti-inflammatory Agents: Dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties. The introduction of urea or carbamate functionalities can modulate the activity and selectivity of these compounds towards inflammatory targets such as cyclooxygenase (COX) enzymes or cytokine signaling pathways.
-
Neuroprotective Agents: The neuroprotective potential of the dihydrobenzofuran scaffold can be enhanced by the incorporation of substituents via the isocyanate handle. These modifications can improve properties such as blood-brain barrier penetration and target engagement within the central nervous system.
-
Enzyme Inhibitors: The hydrogen-bonding capabilities of the urea and carbamate groups make them ideal for interacting with the active sites of various enzymes. This compound can be used to generate focused libraries of inhibitors for enzymes implicated in a range of diseases.
Data Presentation: Representative Biological Activities of Dihydrobenzofuran Derivatives
| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Dihydrobenzofuran-based ureas | p38 MAP Kinase | 50 - 500 nM | Anti-inflammatory | (Hypothetical) |
| Dihydrobenzofuran-based carbamates | Acetylcholinesterase | 0.1 - 10 µM | Neurodegenerative | (Hypothetical) |
| Substituted Dihydrobenzofurans | VEGFR2 Kinase | 10 - 100 nM | Anticancer | (Hypothetical) |
| Dihydrobenzofuran amides | FAAH | 100 - 1000 nM | Analgesic | (Hypothetical) |
Note: The data presented in this table is representative and intended to highlight the potential of the dihydrobenzofuran scaffold. Actual values would need to be determined experimentally for novel compounds derived from this compound.
Experimental Protocols
Caution: Isocyanates are reactive and potentially hazardous compounds. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: In Situ Generation of this compound from 5-Amino-2,3-dihydro-1-benzofuran
This protocol describes the generation of the isocyanate from the corresponding amine using phosgene or a phosgene equivalent, followed by immediate use in a subsequent reaction.
Materials:
-
5-Amino-2,3-dihydro-1-benzofuran
-
Triphosgene or Diphosgene
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Triethylamine or other non-nucleophilic base
-
Nucleophile (amine or alcohol for subsequent reaction)
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 5-amino-2,3-dihydro-1-benzofuran (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.33 equivalents) or diphosgene (0.5 equivalents) in the same anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Once the formation of the isocyanate is complete, the solution can be used directly in the next step.
Protocol 2: Synthesis of a Urea Derivative
This protocol describes the reaction of the in situ generated this compound with a primary or secondary amine.
Procedure:
-
To the solution of this compound prepared in Protocol 1, add the desired amine (1 equivalent) and triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC until the isocyanate is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired urea derivative.
Protocol 3: Synthesis of a Carbamate Derivative
This protocol describes the reaction of the in situ generated this compound with an alcohol.
Procedure:
-
To the solution of this compound prepared in Protocol 1, add the desired alcohol (1 equivalent) and a catalytic amount of a base such as dibutyltin dilaurate (DBTDL) or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbamate derivative.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Caption: Hypothetical signaling pathway showing inhibition by a dihydrobenzofuran urea derivative.
Caption: Logical relationship of key components in the application of this compound.
Application Notes and Protocols for Library Synthesis Using 5-Isocyanato-2,3-dihydro-1-benzofuran
Topic: Using 5-Isocyanato-2,3-dihydro-1-benzofuran as a Fragment for Library Synthesis
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for the design of compound libraries aimed at exploring specific biological targets.
The functionalization of this scaffold at the 5-position with a reactive isocyanate group provides a versatile handle for diversity-oriented synthesis. The isocyanate moiety (-N=C=O) readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable urea derivatives.[3] This reaction is typically high-yielding, proceeds under mild conditions, and is amenable to parallel synthesis formats, making it ideal for the rapid generation of large and diverse compound libraries.[4][5]
This application note provides a detailed protocol for the synthesis of a library of N-(2,3-dihydro-1-benzofuran-5-yl)urea derivatives from this compound and a diverse panel of primary and secondary amines. Furthermore, we present representative data on the biological activity of such a library against a panel of protein kinases, highlighting the potential of this scaffold in the discovery of novel kinase inhibitors that can modulate signaling pathways such as the MAPK/NF-κB pathway.[6][7]
Experimental Protocols
General Protocol for the Parallel Synthesis of a Urea Library
This protocol describes the parallel synthesis of a library of urea derivatives in a 96-well plate format.
Materials and Reagents:
-
This compound
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, as a scavenger for HCl if amine hydrochlorides are used)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.22 M stock solutions of each amine from the diversity panel in anhydrous DMF. If using amine hydrochlorides, add 1.1 equivalents of triethylamine to each stock solution.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol).
-
Using a multichannel pipette, add 100 µL of each unique 0.22 M amine stock solution (0.022 mmol, 1.1 equivalents) to individual wells.
-
Seal the reaction block with a sealing mat.
-
-
Reaction:
-
Shake the reaction block at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Redissolve the crude product in each well in an appropriate solvent for purification (e.g., DMSO or a mixture of DCM and methanol).
-
Purify the compounds using parallel preparative HPLC.
-
Collect the fractions containing the desired products and remove the solvent using a centrifugal evaporator.
-
-
Characterization:
-
Determine the purity of the final compounds by analytical HPLC.
-
Confirm the identity of the products by mass spectrometry (MS).
-
For selected compounds, further characterization by ¹H and ¹³C NMR spectroscopy can be performed.
-
Data Presentation
The following table presents representative, hypothetical data for a library of N-(2,3-dihydro-1-benzofuran-5-yl)urea derivatives synthesized using the protocol described above. The biological activity is represented by IC₅₀ values against a panel of kinases known to be involved in the MAPK/NF-κB signaling pathway. This data is intended to be illustrative of the type of results that can be obtained and is based on typical yields and activities reported for similar compound classes in the literature.[5][8][9][10]
| Compound ID | Amine Building Block | Yield (%) | Purity (%) | p38α IC₅₀ (nM) | JNK1 IC₅₀ (nM) | IKKβ IC₅₀ (nM) |
| DBF-U001 | Aniline | 85 | >98 | 150 | >10000 | 500 |
| DBF-U002 | 4-Fluoroaniline | 82 | >99 | 95 | 8500 | 420 |
| DBF-U003 | 3-Methoxyaniline | 88 | >98 | 120 | >10000 | 350 |
| DBF-U004 | Benzylamine | 91 | >99 | 550 | >10000 | 1200 |
| DBF-U005 | 4-Chlorobenzylamine | 89 | >97 | 480 | 9200 | 980 |
| DBF-U006 | Piperidine | 95 | >99 | >10000 | >10000 | >10000 |
| DBF-U007 | Morpholine | 96 | >99 | >10000 | >10000 | >10000 |
| DBF-U008 | N-Methylpiperazine | 93 | >98 | 850 | 7500 | 2500 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the parallel synthesis of a urea library.
MAPK/NF-κB Signaling Pathway Diagram
Caption: Simplified diagram of the MAPK/NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-step parallel synthesis enabled optimization of benzofuran derivatives as pan-genotypic non-nucleoside inhibitors of HCV NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of Kinase Inhibitors Using 5-Isocyanato-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-isocyanato-2,3-dihydro-1-benzofuran in the synthesis and evaluation of novel kinase inhibitors. This document outlines the synthetic rationale, detailed experimental protocols for inhibitor synthesis and characterization, and robust methods for assessing their biological activity against various kinase targets. The provided protocols are designed to enable researchers to screen and characterize new chemical entities derived from this versatile scaffold.
Introduction to this compound in Kinase Inhibitor Design
The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. Its rigid, bicyclic structure provides a solid anchor for pharmacophoric features. The introduction of an isocyanate group at the 5-position offers a reactive handle for the straightforward synthesis of a diverse library of urea-based derivatives. Urea-containing compounds have proven to be highly effective as kinase inhibitors, primarily by forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The reaction of this compound with a variety of primary and secondary amines allows for the systematic exploration of the chemical space around the benzofuran core, facilitating the optimization of potency and selectivity against specific kinase targets.
Synthetic Approach: Urea-Based Kinase Inhibitor Synthesis
The primary synthetic route involves the nucleophilic addition of an amine to the isocyanate group of this compound, yielding a stable urea linkage. This reaction is typically high-yielding and can be performed under mild conditions.
General Synthesis Protocol
Objective: To synthesize a library of N-(2,3-dihydro-1-benzofuran-5-yl)-N'-aryl/alkyl ureas.
Materials:
-
This compound
-
A diverse panel of primary or secondary amines (e.g., substituted anilines, benzylamines, piperazines)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the desired amine in anhydrous DCM.
-
To this solution, add a solution of 1.05 equivalents of this compound in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane or ethyl acetate/hexane) to afford the pure urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against a panel of target kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human kinase enzymes (e.g., CK2, Aurora B, PI3K)
-
Kinase-specific substrate peptides
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme diluted in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP (diluted in Kinase Assay Buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Anti-proliferative Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the inhibitor compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor within a cellular context.
Principle: CETSA is based on the principle that ligand binding increases the thermal stability of the target protein. This change in thermal stability can be detected by heating cell lysates or intact cells and quantifying the amount of soluble target protein remaining.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Synthesized inhibitor compound dissolved in DMSO
-
PBS with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes
-
Thermal cycler or heating block
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the target kinase and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them to release the proteins.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures) to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise table to facilitate comparison between compounds.
Table 1: Biological Activity of N-(2,3-dihydro-1-benzofuran-5-yl) Urea Derivatives
| Compound ID | R-Group on Urea | Target Kinase | IC50 (nM) | HeLa GI50 (µM) | HepG2 GI50 (µM) | MCF-7 GI50 (µM) |
| Example-1 | 4-Chlorophenyl | CK2 | 150 | 2.5 | 3.1 | 1.8 |
| Example-2 | 3-Trifluoromethylphenyl | Aurora B | 85 | 1.2 | 1.9 | 0.9 |
| Example-3 | 4-Methoxyphenyl | PI3Kα | 25 | 0.8 | 1.1 | 0.5 |
| Your-Cmpd-1 | [Your R-Group] | [Target] | TBD | TBD | TBD | TBD |
| Your-Cmpd-2 | [Your R-Group] | [Target] | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors.
Signaling Pathways
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran-urea derivatives.
Caption: Inhibition of Aurora B kinase, a key regulator of mitosis.
Caption: Inhibition of the pro-survival and pro-proliferative signaling of CK2.
Application Notes and Protocols for Solid-Phase Synthesis with Isocyanate Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a powerful technique for the efficient generation of libraries of small molecules, peptides, and other oligomers. A key advantage of SPS is the simplification of purification, as excess reagents and by-products are removed by simple washing of the solid support. Isocyanate reagents are highly valuable building blocks in medicinal chemistry, readily reacting with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively. These functional groups are prevalent in a wide range of biologically active compounds.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of ureas and urethanes utilizing isocyanate reagents. Both pre-formed isocyanates and in-situ generated isocyanates on the solid support will be discussed.
Key Principles
The solid-phase synthesis of ureas and urethanes using isocyanates typically involves the following steps:
-
Resin Selection and Preparation: A suitable solid support (resin) with an appropriate linker is chosen. The resin is swelled in a suitable solvent to allow for efficient diffusion of reagents.
-
Immobilization of the First Reactant: An amine or alcohol can be attached to the solid support. Alternatively, an isocyanate-functionalized resin can be used directly.
-
Isocyanate Reaction: The resin-bound substrate is reacted with an isocyanate (in solution) or an amine/alcohol (in solution if using an isocyanate-functionalized resin). For in-situ generation, a resin-bound amine is converted to an isocyanate, followed by reaction with a soluble amine or alcohol.
-
Reaction Monitoring: The progress of the reaction can be monitored using qualitative tests (e.g., Kaiser test for free amines) or spectroscopic methods (e.g., FT-IR to observe the isocyanate peak).
-
Washing: Excess reagents and by-products are removed by thoroughly washing the resin with appropriate solvents.
-
Cleavage: The final product is cleaved from the solid support, typically under acidic conditions.
-
Purification: The cleaved product is purified to obtain the final compound.
Data Presentation
Table 1: Typical Resins for Solid-Phase Synthesis with Isocyanates
| Resin Type | Functional Group/Linker | Typical Loading Capacity (mmol/g) | Application | Cleavage Condition |
| Merrifield Resin | Chloromethyl | 0.5 - 2.0 | Immobilization of amines or alcohols | Strong acid (e.g., HF) |
| Wang Resin | p-Alkoxybenzyl alcohol | 0.5 - 1.5 | Immobilization of carboxylic acids (for subsequent conversion to amines) | Moderate acid (e.g., TFA) |
| Rink Amide Resin | Rink Amide linker | 0.4 - 1.0 | Generates a C-terminal amide upon cleavage | Moderate acid (e.g., TFA) |
| Isocyanate Resin | Isocyanate | ≥1.5 | Direct reaction with amines or alcohols | Not applicable (reagent is on resin) |
Table 2: Reaction Conditions for Solid-Phase Synthesis of Ureas
| Resin-Bound Substrate | Soluble Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield |
| Amine on Rink Amide Resin | Aryl Isocyanate | DMF | Room Temperature | 2 - 16 | Good to Excellent[1] |
| Amine on Wang Resin | Triphosgene, then Amine | DCM, DIPEA | 0 to Room Temperature | 1 - 4 | High purity[2] |
| Immobilized Amine (T2 linker) | Alkyl/Aryl Isocyanate | Dioxane | Room Temperature | 12 | High purities, good overall yields[1] |
Table 3: Reaction Conditions for Solid-Phase Synthesis of Urethanes (Carbamates)
| Resin-Bound Substrate | Soluble Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield |
| Amine on Merrifield Resin | CO2, then Alkyl Halide | DMF | Room Temperature | 12 - 24 | Good[3][4] |
| Isocyanate Resin | Alcohol | Dioxane | 50 | 16 | Moderate to Good |
| Hydroxymethyl Resin | Diisocyanate | DMF | 60 | 24 | Good |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ureas via a Resin-Bound Amine
This protocol describes the synthesis of a urea by reacting a resin-bound amine with an isocyanate in solution.
1. Resin Swelling:
- Place the appropriate amount of amine-functionalized resin (e.g., Rink Amide resin, 0.5-1.0 mmol/g loading capacity) in a solid-phase synthesis vessel.
- Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10 mL/g of resin).
- Gently agitate the resin for 30-60 minutes at room temperature.
- Drain the solvent.
2. Fmoc-Deprotection (if applicable):
- If the amine is Fmoc-protected, add a solution of 20% piperidine in DMF to the resin.
- Agitate for 20-30 minutes at room temperature.
- Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL/g).
- Perform a Kaiser test to confirm the presence of a free primary amine.
3. Urea Formation:
- Dissolve the isocyanate (2-5 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
- Add the isocyanate solution to the swollen resin.
- Agitate the reaction mixture at room temperature for 2-16 hours.
- Monitor the reaction completion by performing a Kaiser test (disappearance of the blue color indicates complete consumption of the primary amine).
4. Washing:
- Drain the reaction solution.
- Wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).
- Dry the resin under vacuum.
5. Cleavage and Isolation:
- Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5][6]
- Add the cleavage cocktail to the dried resin (approximately 10 mL/g).
- Agitate at room temperature for 2-4 hours.[7]
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh TFA.
- Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
- Collect the precipitate by centrifugation or filtration and dry under vacuum.
- Purify the crude product by an appropriate method (e.g., HPLC).
Protocol 2: Solid-Phase Synthesis of Ureas via In-Situ Generated Isocyanate
This protocol describes the conversion of a resin-bound amine to an isocyanate, followed by reaction with an amine in solution.[2]
1. Resin Swelling and Amine Preparation:
- Swell the amine-functionalized resin (e.g., Wang resin with an attached amino acid) in anhydrous DCM as described in Protocol 1.
- Ensure the amine on the resin is deprotected (e.g., Fmoc removal as in Protocol 1).
2. Isocyanate Formation:
- Suspend the resin in anhydrous DCM.
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of triphosgene (0.5-1.0 equivalents relative to the resin-bound amine) in anhydrous DCM to the resin suspension.
- Add diisopropylethylamine (DIPEA) (3-5 equivalents) dropwise to the reaction mixture.
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- The formation of the isocyanate can be monitored by on-bead FT-IR spectroscopy, looking for the characteristic isocyanate peak around 2250-2270 cm⁻¹.[2]
3. Urea Formation:
- Wash the resin with anhydrous DCM to remove excess reagents.
- Add a solution of the desired amine (2-5 equivalents) in anhydrous DCM or DMF to the resin-bound isocyanate.
- Agitate the mixture at room temperature for 2-16 hours.
4. Washing, Cleavage, and Isolation:
- Follow the procedures described in steps 4 and 5 of Protocol 1.
Protocol 3: Solid-Phase Synthesis of Urethanes (Carbamates) using Isocyanate Resin
This protocol outlines the synthesis of a urethane by reacting an alcohol with a commercially available isocyanate-functionalized resin.
1. Resin Swelling:
- Swell the isocyanate resin in an anhydrous aprotic solvent such as dioxane or THF for 30-60 minutes.
2. Urethane Formation:
- Dissolve the alcohol (2-5 equivalents) in the same anhydrous solvent.
- Add the alcohol solution to the swollen isocyanate resin.
- The reaction can be performed at room temperature or heated (e.g., 50 °C) to increase the reaction rate.[8]
- Agitate the reaction mixture for 12-24 hours.
- Monitor the disappearance of the isocyanate peak by on-bead FT-IR.
3. Washing:
- Drain the reaction solution.
- Wash the resin sequentially with the reaction solvent (3x), DCM (3x), and methanol (3x).
- Dry the resin under vacuum.
4. Cleavage and Isolation:
- Follow the cleavage procedure as described in step 5 of Protocol 1, using a TFA-based cleavage cocktail suitable for the linker used to attach the isocyanate functionality to the resin.
Visualizations
Caption: Workflow for Solid-Phase Synthesis of Ureas.
Caption: In-Situ Generation of Isocyanate for Urea Synthesis.
References
- 1. Solid-phase synthesis of urea and amide libraries using the T2 triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst - ChemistryViews [chemistryviews.org]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Biomolecules with 2,3-dihydro-1-benzofuran-5-yl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,3-dihydro-1-benzofuran-5-yl isocyanate is a commercially available reagent. However, as of the date of this document, there is a lack of specific published literature detailing its application in the derivatization of biomolecules for analytical purposes. The following application notes and protocols are based on the general and well-established reactivity of isocyanates with biomolecules and are provided as a guide for methods development.[1][2][3][4][5][6]
Introduction
Derivatization is a crucial technique in analytical chemistry and drug development to enhance the detectability and chromatographic behavior of analytes.[7] Isocyanates are highly reactive electrophilic compounds that readily form stable urea derivatives with primary and secondary amines, such as those found in the N-terminus of peptides and the side chain of lysine residues.[1][4][8] This reaction is rapid and typically proceeds under mild conditions.[3][9]
2,3-dihydro-1-benzofuran-5-yl isocyanate introduces a benzofuran moiety onto the target biomolecule. This chemical tag can potentially offer several advantages for analysis:
-
Enhanced Mass Spectrometric Detection: The tag adds a specific mass, facilitating the identification and quantification of labeled biomolecules by mass spectrometry (MS).
-
Improved Chromatographic Separation: The hydrophobicity of the benzofuran group can improve retention and separation in reversed-phase liquid chromatography (RPLC).
-
UV-Vis and Fluorescence Detection: The aromatic nature of the benzofuran tag is expected to provide strong UV absorbance and potentially fluorescence, offering alternative or complementary detection methods to MS.
These properties make 2,3-dihydro-1-benzofuran-5-yl isocyanate a promising, albeit underexplored, reagent for the derivatization of peptides, proteins, and other amine-containing biomolecules in proteomics, metabolomics, and drug development research.
Reaction Mechanism and Specificity
The primary reaction mechanism involves the nucleophilic attack of an amine group on the electrophilic carbon atom of the isocyanate group, forming a stable urea linkage.[4][10] The reaction is generally specific to primary and secondary amines under controlled pH conditions.
-
Primary Targets: N-terminal α-amines of peptides and proteins, and the ε-amine of lysine residues.[5][6]
-
Potential Side Reactions: At higher pH or with more reactive isocyanates, reaction with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, or the thiol group of cysteine is possible, though the reaction with amines is significantly faster.[4][11]
Caption: Proposed reaction of 2,3-dihydro-1-benzofuran-5-yl isocyanate with a primary amine on a biomolecule.
Experimental Protocols
Protocol 1: Derivatization of a Standard Peptide
This protocol provides a general procedure for the derivatization of a standard peptide (e.g., Angiotensin II) in solution. Optimization of reagent concentrations, reaction time, and temperature may be necessary for different biomolecules.
Materials:
-
2,3-dihydro-1-benzofuran-5-yl isocyanate
-
Standard Peptide (e.g., Angiotensin II)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
-
Reaction Buffer: 50 mM Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 5% Hydroxylamine or 1 M Glycine
-
Solid Phase Extraction (SPE) C18 cartridges for cleanup
-
LC-MS grade water and ACN with 0.1% formic acid for SPE
Procedure:
-
Peptide Preparation: Prepare a 1 mg/mL stock solution of the standard peptide in the Reaction Buffer.
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL stock solution of 2,3-dihydro-1-benzofuran-5-yl isocyanate in anhydrous ACN or DMF. This solution should be prepared fresh.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the peptide solution.
-
Add a 10-fold molar excess of the isocyanate solution. For a 1 mM peptide solution, this would be approximately 1.6 µL of the 10 mg/mL isocyanate solution. It is recommended to optimize the molar excess.
-
Vortex briefly and incubate at room temperature (20-25°C) for 1 hour with gentle shaking.
-
-
Quenching the Reaction: Add 10 µL of the Quenching Solution to the reaction mixture to consume any excess isocyanate. Incubate for 15 minutes at room temperature.
-
Sample Cleanup:
-
Acidify the reaction mixture with 10 µL of 10% formic acid.
-
Condition an SPE C18 cartridge with 1 mL of ACN followed by 1 mL of 0.1% formic acid in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and unreacted quenching reagent.
-
Elute the derivatized peptide with 1 mL of 70% ACN, 0.1% formic acid.
-
-
Sample Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable volume of LC-MS mobile phase A for analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized Peptides
This protocol outlines a general method for the analysis of peptides derivatized with 2,3-dihydro-1-benzofuran-5-yl isocyanate by RPLC-MS/MS.
Instrumentation and Columns:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 25.0 | 40 |
| 28.0 | 95 |
| 30.0 | 95 |
| 30.1 | 2 |
| 35.0 | 2 |
Mass Spectrometry Parameters (Example for a Q-TOF):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 35 V |
| Source Temperature | 120 °C |
| Desolvation Gas Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| MS Scan Range | 100 - 2000 m/z |
| MS/MS | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramped (e.g., 20-40 eV) |
Data Presentation
Quantitative data from derivatization experiments should be summarized for clarity. The following tables are templates for presenting typical results.
Table 1: Derivatization Efficiency of Standard Peptides
| Peptide | Un-derivatized Peak Area | Derivatized Peak Area | Derivatization Efficiency (%) |
| Angiotensin II | |||
| Bradykinin | |||
| Substance P |
Efficiency (%) = [Derivatized Area / (Derivatized Area + Un-derivatized Area)] x 100
Table 2: Analytical Figures of Merit for a Derivatized Peptide
| Parameter | Value |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Linearity (R²) | |
| Dynamic Range | |
| Intra-day Precision (%RSD) | |
| Inter-day Precision (%RSD) |
Visualized Workflows
Caption: General experimental workflow for biomolecule derivatization and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. researchgate.net [researchgate.net]
- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 11. pcimag.com [pcimag.com]
Design and Synthesis of CB2 Agonists Featuring a 2,3-Dihydro-1-benzofuran Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of a novel series of selective cannabinoid receptor 2 (CB2) agonists built upon a 2,3-dihydro-1-benzofuran scaffold. This class of compounds holds therapeutic promise for conditions such as neuropathic pain, inflammation, and neurodegenerative diseases, as they are designed to circumvent the psychoactive side effects associated with CB1 receptor activation.[1][2]
Design Rationale
The design of these 2,3-dihydro-1-benzofuran derivatives was conceived as an evolution of a previously identified series of N-alkyl-isatin acylhydrazone CB2 agonists.[1] The primary objective was to enhance the druglike properties, such as aqueous solubility, while retaining high potency and selectivity for the CB2 receptor. The 2,3-dihydro-1-benzofuran scaffold was selected as a bioisosteric replacement for the isatin core, with the hypothesis that it would mimic the parent structure's essential pharmacophoric features.[1] Specifically, the benzofuran's ring system was predicted to superimpose effectively with the isatin's 'B' ring, formed by the hydrazone and indolone through an internal hydrogen bond.[1] The removal of the 'C' ring present in the isatin series was anticipated to reduce lipophilicity, a favorable modification for improving pharmacokinetic profiles.[1]
CB2 Receptor Signaling Pathways
The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and peripheral tissues.[1][3] Its activation by an agonist initiates a cascade of intracellular signaling events. Primarily, the CB2 receptor couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] The receptor can also couple to stimulatory G proteins (Gαs), leading to an increase in intracellular cAMP.[3][6] Furthermore, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, through the Gβγ subunits of the heterotrimeric G protein.[3][7] This complex signaling network allows for a diverse range of cellular responses to CB2 agonist stimulation.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and functional activities of representative 2,3-dihydro-1-benzofuran derivatives for the human CB1 and CB2 receptors. The data is compiled from radioligand binding assays and cAMP functional assays.
| Compound ID | R Group | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity (CB1 Ki / CB2 Ki) | CB2 EC50 (nM) (cAMP Assay) |
| 18 | H | >10000 | 18.2 ± 3.5 | >550 | 25.1 |
| 19 | F | >10000 | 1.8 ± 0.3 | >5500 | 3.2 |
| 30 | Cl | >10000 | 3.4 ± 0.9 | >2900 | 4.5 |
| 33 (S) | H | >10000 | 9.1 ± 1.5 | >1100 | 12.6 |
| 34 (R) | H | >10000 | 189 ± 28 | >53 | 251.2 |
Data presented is based on findings from referenced literature and should be considered representative.[1]
Experimental Protocols
General Synthesis of 2,3-Dihydro-1-benzofuran Derivatives
The synthesis of the 2,3-dihydro-1-benzofuran scaffold can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenol with an appropriate electrophile to construct the dihydrofuran ring. The final agonist molecules are typically assembled through standard amide coupling reactions.
Protocol for a Tandem Cyclization/Cross-Coupling Reaction: [1]
-
Reaction Setup: In a sealed tube, combine the appropriate ortho-iodophenol, a suitable terminal alkyne, and a palladium catalyst (e.g., colloidal palladium nanoparticles) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 70°C) for a designated time (e.g., 4 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove insoluble materials.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2,3-dihydro-1-benzofuran intermediate.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of the synthesized compounds for the CB1 and CB2 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compounds (2,3-dihydro-1-benzofuran derivatives).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[8][9]
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filter mats).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]CP-55,940 at a final concentration of ~0.5-1.5 nM), and either the test compound, the non-specific binding control, or buffer alone (for total binding).[8][10]
-
Initiate Binding: Add the cell membrane preparation (e.g., 10 µ g/well ) to each well to start the binding reaction.[10]
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[8]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Functional Assay Protocol
This protocol measures the functional activity (EC50) of the synthesized compounds as agonists at the CB2 receptor by quantifying their ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.[5]
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[5]
-
Forskolin (FSK): Adenylyl cyclase activator.
-
Test compounds (2,3-dihydro-1-benzofuran derivatives).
-
Reference Agonist: e.g., CP 55,940.
-
cAMP Assay Kit (e.g., HTRF cAMP kit or LANCE Ultra cAMP kit).[5]
-
384-well white plates.
Procedure:
-
Cell Plating: Seed the cells in a 384-well white plate and incubate for 24 hours.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Agonist Incubation: Remove the culture medium and add the diluted test compounds or reference agonist to the respective wells. Include vehicle control wells. Incubate at room temperature for 15-30 minutes.[5]
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells except the basal control wells. Incubate at room temperature for 30 minutes.[5]
-
cAMP Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF).
-
Data Acquisition: Read the plate on a compatible plate reader at the appropriate wavelengths.
-
Data Analysis: Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.[5]
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Urea Formation with 5-Isocyanato-2,3-dihydro-1-benzofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of urea derivatives from 5-isocyanato-2,3-dihydro-1-benzofuran. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ureas using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of this compound: The isocyanate may have hydrolyzed due to exposure to moisture. 2. Inactive amine: The amine may be of low purity, or it may be a salt (e.g., hydrochloride salt) without the addition of a base to liberate the free amine. 3. Insufficient reaction time or temperature: The reaction may be sluggish due to steric hindrance or low nucleophilicity of the amine. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reactants, leading to poor solubility. | 1. Verify isocyanate quality: Use freshly prepared or properly stored this compound. An IR spectrum should show a strong characteristic N=C=O stretch around 2250-2275 cm⁻¹. 2. Ensure amine is active: Use a pure, free amine. If starting from a salt, add an equivalent of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). 3. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, heating the reaction mixture may be necessary. 4. Solvent selection: Ensure the solvent is anhydrous and appropriate for dissolving both reactants. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[1] |
| Multiple Spots on TLC/LC-MS (Byproduct Formation) | 1. Formation of symmetric diaryl urea: The isocyanate may have reacted with trace amounts of water to form an unstable carbamic acid, which then decomposes to 5-amino-2,3-dihydro-1-benzofuran. This amine can then react with another molecule of the isocyanate to form a symmetric urea. 2. Formation of biuret: The desired urea product can react with another molecule of the isocyanate, especially at elevated temperatures. 3. Polymerization: If the amine is difunctional, or if there are other reactive moieties present, polymerization can occur. | 1. Work under anhydrous conditions: Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize the reaction of the isocyanate with water. 2. Control stoichiometry and temperature: Use a 1:1 molar ratio of the isocyanate and amine. Add the isocyanate solution dropwise to the amine solution at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. Avoid excessive heating. 3. Protect functional groups: If the amine contains other reactive functional groups, consider using protecting groups. |
| Difficult Purification | 1. Removal of excess amine: Unreacted starting amine can be difficult to separate from the urea product, especially if they have similar polarities. 2. Product precipitation issues: The urea product may be insoluble in the reaction solvent, leading to a heterogeneous mixture that is difficult to work with. 3. Product streaking on silica gel chromatography: Ureas are known to interact strongly with silica gel, which can lead to poor separation. | 1. Use a scavenger resin: After the reaction is complete, add a scavenger resin (e.g., an acidic resin like Dowex® 50WX8) to bind the excess amine, which can then be removed by filtration. 2. Choose an appropriate solvent: If the product precipitates, ensure it does so in a pure form. Otherwise, choose a solvent in which both the starting materials and the product are soluble, and then induce precipitation or perform an extraction. 3. Modify chromatography conditions: Use a mobile phase containing a small amount of a polar solvent like methanol or a basic additive like triethylamine to improve the chromatography. Alternatively, consider reverse-phase chromatography. Crystallization is often a preferred method for purifying ureas. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of urea from this compound and an amine?
A1: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group (-N=C=O). This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the urea derivative.
Q2: What solvents are recommended for this reaction?
A2: Anhydrous aprotic solvents are generally recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[1] The choice of solvent depends on the solubility of the specific amine and the resulting urea.
Q3: Is a catalyst or base required for this reaction?
A3: Generally, no catalyst or base is required for the reaction between an isocyanate and a primary or secondary amine.[1] However, if you are using an amine salt (e.g., an amine hydrochloride), a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) must be added to generate the free amine in situ.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should see the consumption of the starting materials (isocyanate and amine) and the appearance of a new spot corresponding to the urea product. The isocyanate can be visualized on a TLC plate by dipping the plate in a potassium permanganate solution.
Q5: What are the common side reactions to be aware of?
A5: The most common side reactions include the formation of a symmetric urea from the reaction of the isocyanate with water, and the formation of a biuret by the reaction of the product urea with another equivalent of the isocyanate. Both of these can be minimized by using anhydrous conditions and controlling the stoichiometry and temperature.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various urea derivatives from this compound and different amines.
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Dichloromethane (DCM) | Room Temperature | 2 | 92 | Representative |
| 4-Fluoroaniline | Tetrahydrofuran (THF) | Room Temperature | 3 | 95 | Representative |
| Benzylamine | Dichloromethane (DCM) | 0 to Room Temperature | 1.5 | 96 | Representative |
| Cyclohexylamine | Tetrahydrofuran (THF) | Room Temperature | 2 | 94 | Representative |
| Morpholine | Dichloromethane (DCM) | Room Temperature | 4 | 90 | Representative |
| 4-Aminopyridine | N,N-Dimethylformamide (DMF) | 50 | 6 | 85 | Representative |
Note: The data in this table is representative and may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for the Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-3-arylurea
This protocol describes a general method for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 mmol) in anhydrous DCM or THF (10 mL).
-
Addition of Isocyanate: In a separate flask, prepare a solution of this compound (1.0 mmol) in anhydrous DCM or THF (5 mL). Add this solution to the dropping funnel.
-
Reaction: Add the isocyanate solution dropwise to the stirred amine solution at room temperature over a period of 10-15 minutes.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for urea synthesis.
Troubleshooting Logic Diagram
References
Technical Support Center: Reactions of 2,3-dihydro-1-benzofuran-5-yl Isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-dihydro-1-benzofuran-5-yl isocyanate. The information addresses common side products and experimental challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during reactions with 2,3-dihydro-1-benzofuran-5-yl isocyanate.
| Issue | Probable Cause | Troubleshooting Steps & Solutions |
| Formation of a white, insoluble precipitate | This is often the symmetrical urea, N,N'-bis(2,3-dihydro-1-benzofuran-5-yl)urea, formed from the reaction of the isocyanate with water.[1] | 1. Rigorously Dry All Reagents and Solvents: Use freshly distilled, anhydrous solvents. Dry any solid reagents in a vacuum oven. 2. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.[1] 3. Dry Glassware Thoroughly: Oven-dry or flame-dry all glassware immediately before use. |
| Lower than expected yield of the desired product | The isocyanate starting material may have been consumed by side reactions. | 1. Check for Moisture Contamination: As with the formation of a precipitate, water is a likely culprit.[1] 2. Minimize Reaction Time: Isocyanates can slowly dimerize or trimerize upon standing, especially in the presence of catalysts or at elevated temperatures. 3. Control Reaction Temperature: Higher temperatures can promote side reactions. If possible, run the reaction at a lower temperature. |
| Complex mixture of products observed by TLC or LC-MS | This could indicate the formation of multiple side products, including the urea, dimer, and trimer of the isocyanate. | 1. Isolate and Characterize Byproducts: If possible, isolate the major side products and characterize them by NMR, IR, and mass spectrometry to confirm their identity. 2. Optimize Reaction Conditions: Vary the reaction temperature, concentration, and addition rate of reagents to minimize the formation of side products. 3. Purification Strategy: Develop a purification strategy (e.g., column chromatography, crystallization) to separate the desired product from the side products. |
| Difficulty in purifying the desired product | The desired product may have similar polarity to one or more of the side products. | 1. Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems. 2. Chromatographic Optimization: Screen different solvent systems for column chromatography to improve separation. 3. Derivatization: In some cases, it may be possible to selectively react the desired product or a side product to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving 2,3-dihydro-1-benzofuran-5-yl isocyanate?
A1: The most common side products are formed from the reaction of the isocyanate with nucleophilic impurities or with itself. These include:
-
N,N'-bis(2,3-dihydro-1-benzofuran-5-yl)urea: Formed from the reaction of the isocyanate with water.[1]
-
Uretdione (dimer): Formed from the [2+2] cycloaddition of two isocyanate molecules.
-
Isocyanurate (trimer): Formed from the cyclotrimerization of three isocyanate molecules.
Q2: How can I minimize the formation of the symmetrical urea byproduct?
A2: The formation of the urea byproduct is due to the presence of water. To minimize its formation, it is crucial to work under strictly anhydrous conditions. This includes using dry solvents and reagents, and performing the reaction under an inert atmosphere.[1]
Q3: What conditions favor the formation of isocyanate dimers and trimers?
A3: Dimerization and trimerization are often catalyzed by bases, such as tertiary amines or phosphines, and can be promoted by higher concentrations of the isocyanate and elevated temperatures.
Q4: How can I detect the presence of these side products in my reaction mixture?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for detecting the presence of side products. The urea is typically a high-melting, poorly soluble solid, while the dimer and trimer will have molecular weights that are two and three times that of the starting isocyanate, respectively.
Q5: Are there any specific safety precautions I should take when working with 2,3-dihydro-1-benzofuran-5-yl isocyanate?
A5: Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4] All manipulations should be performed in a well-ventilated fume hood.
Key Reaction Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways leading to the desired product and common side products, as well as a general experimental workflow for minimizing side product formation.
Caption: Reaction pathways for 2,3-dihydro-1-benzofuran-5-yl isocyanate.
Caption: Experimental workflow for minimizing side product formation.
Experimental Protocols
The following are general protocols for the synthesis of 2,3-dihydro-1-benzofuran-5-yl isocyanate and its reaction with a primary amine. These should be adapted and optimized for specific experimental setups.
Protocol 1: Synthesis of 2,3-dihydro-1-benzofuran-5-yl isocyanate
This protocol is based on the Curtius rearrangement of the corresponding acyl azide.
Materials:
-
2,3-dihydro-1-benzofuran-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
Procedure:
-
To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude isocyanate solution can often be used directly in the next step, or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.
Protocol 2: Reaction with a Primary Amine to Form a Urea
Materials:
-
Crude or purified 2,3-dihydro-1-benzofuran-5-yl isocyanate
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
To this solution, add a solution of 2,3-dihydro-1-benzofuran-5-yl isocyanate (1.05 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected molecular weights of the starting material and its common side products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,3-dihydro-1-benzofuran-5-yl isocyanate | C₉H₇NO₂ | 161.16 |
| N,N'-bis(2,3-dihydro-1-benzofuran-5-yl)urea | C₁₉H₁₆N₂O₃ | 320.34 |
| Uretdione (Dimer) | C₁₈H₁₄N₂O₄ | 322.32 |
| Isocyanurate (Trimer) | C₂₇H₂₁N₃O₆ | 483.48 |
References
How to prevent dimerization of 5-Isocyanato-2,3-dihydro-1-benzofuran in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 5-Isocyanato-2,3-dihydro-1-benzofuran to prevent its dimerization and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to dimerization?
A1: this compound is an aromatic isocyanate. The isocyanate functional group (-N=C=O) is highly electrophilic and reactive towards various nucleophiles, including other isocyanate molecules.[1][2] Dimerization typically occurs through the formation of a uretdione ring, a reaction that can be catalyzed by heat and certain impurities.[1][3] Aromatic isocyanates, in general, are known to be susceptible to dimerization.[1]
Q2: What are the primary factors that promote the dimerization of this compound?
A2: The primary factors are:
-
Elevated Temperatures: Heat accelerates the rate of dimerization.[4]
-
Moisture: Water reacts with isocyanates to form unstable carbamic acids, which then decompose to amines. These amines can further react with other isocyanate molecules, leading to the formation of urea linkages and promoting side reactions.[4][5][6][7]
-
Presence of Catalysts: Basic impurities or contaminants can catalyze the dimerization reaction.[8]
Q3: What are the visual or analytical signs of dimerization?
A3: Signs of dimerization or degradation include:
-
Visual Changes: The appearance of a white or off-white solid precipitate, an increase in viscosity, or the formation of a solid layer in the container.[7]
-
Analytical Changes: In Fourier-Transform Infrared (FTIR) spectroscopy, the intensity of the characteristic isocyanate peak (around 2250-2280 cm⁻¹) will decrease, and new peaks corresponding to the uretdione dimer (around 1767 cm⁻¹) may appear.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of new species.[11][12][13]
Q4: Can I reverse the dimerization process?
A4: The dimerization of aromatic isocyanates to form a uretdione ring can be a reversible reaction, often favored by higher temperatures to dissociate the dimer back to the monomeric isocyanate.[1][14] However, for practical laboratory purposes, preventing dimerization is a more effective strategy than attempting to reverse it, as other side reactions may not be reversible.
Troubleshooting Guide
| Issue | Probable Cause(s) | Troubleshooting Steps |
| White precipitate or solid formation in the container. | Dimerization or polymerization has occurred. This is likely due to improper storage conditions (elevated temperature or moisture ingress).[7] | 1. Do not use the material if significant solids are present, as the purity is compromised. 2. Review your storage protocol. Ensure the container is tightly sealed and stored in a refrigerator under an inert atmosphere. 3. For future purchases, consider smaller quantities to minimize storage time. |
| Increased viscosity of the liquid isocyanate. | Onset of dimerization or polymerization. | 1. Immediately check the purity of the material using FTIR or another suitable analytical technique. 2. If the purity is still acceptable for your application, use it as soon as possible. 3. Improve storage conditions by lowering the temperature and ensuring a dry, inert headspace. |
| FTIR analysis shows a significant decrease in the isocyanate peak. | The isocyanate has reacted, likely through dimerization or reaction with moisture. | 1. Quantify the remaining isocyanate content to determine if it meets the requirements of your experiment. 2. Investigate potential sources of contamination, especially water, in your storage container and handling environment.[6] 3. Ensure all glassware and equipment are scrupulously dried before use. |
| Inconsistent or poor results in subsequent reactions. | The purity of the this compound has been compromised by dimerization or other side reactions. | 1. Always use freshly opened or properly stored material for critical experiments. 2. Perform a quick quality check (e.g., FTIR) on the isocyanate before use. 3. Consider adding a stabilizer if long-term storage is unavoidable (see Experimental Protocols). |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 215162-92-8 | [9] |
| Molecular Formula | C₉H₇NO₂ | [9] |
| Molecular Weight | 161.16 g/mol | [9] |
| Appearance | White to Off-White Solid | [9] |
| Melting Point | 42 °C | [9] |
| Boiling Point | 130-132 °C at 3 mmHg | [9] |
| Solubility | Slightly soluble in Chloroform and Methanol | [9] |
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Refrigerated (2-8 °C) | To minimize the rate of dimerization. Pure MDI, a similar aromatic isocyanate, is stored at 0°C or lower in its solid state.[15] | [9] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent reaction with atmospheric moisture and oxygen.[15] | [15] |
| Container | Tightly sealed, opaque glass vial/bottle | To prevent moisture ingress and exposure to light, which can catalyze degradation. | |
| Handling | In a dry environment (e.g., glove box or under a stream of inert gas) | To minimize exposure to atmospheric humidity during weighing and dispensing.[5] | [5] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound using FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the degradation (dimerization) of this compound over time under specific storage conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
FTIR spectrometer with an ATR accessory or liquid sample cell
-
Dry, inert gas (Argon or Nitrogen)
-
Sealed vials for sample storage
Procedure:
-
Prepare a stock solution of this compound in the anhydrous solvent at a known concentration (e.g., 10 mg/mL). Handle the compound and solvent under an inert atmosphere.
-
Immediately acquire an initial FTIR spectrum of the solution. This will serve as the baseline (Time 0).
-
Identify the characteristic isocyanate peak around 2250-2280 cm⁻¹.[9][10]
-
Aliquot the stock solution into several sealed vials, ensuring an inert headspace.
-
Store the vials under the desired test conditions (e.g., refrigerated, room temperature).
-
At regular intervals (e.g., daily for the first week, then weekly), remove one vial and acquire its FTIR spectrum.
-
Monitor the intensity of the isocyanate peak. A decrease in peak area or height indicates degradation.
-
Look for the appearance of new peaks, particularly in the region of 1760-1780 cm⁻¹, which may indicate the formation of the uretdione dimer.[11]
-
Plot the normalized area of the isocyanate peak against time to visualize the degradation profile.
Protocol 2: Use of a Stabilizer for Long-Term Storage
Objective: To inhibit the dimerization of this compound during prolonged storage.
Disclaimer: The use of stabilizers should be carefully considered as they may interfere with downstream reactions. The compatibility and concentration of the stabilizer must be optimized for your specific application.
Materials:
-
This compound
-
Stabilizer: Benzoyl chloride (or another suitable acid chloride)[16][17][18]
-
Anhydrous solvent (if storing in solution)
Procedure:
-
If storing the isocyanate neat (as a solid or molten liquid), add a very small amount of benzoyl chloride (e.g., 0.01-0.05% by weight). Ensure thorough mixing under an inert atmosphere.
-
If storing as a solution, add the benzoyl chloride to the solution at the same concentration.
-
Store the stabilized isocyanate under the recommended conditions (refrigerated, inert atmosphere).
-
Monitor the stability over time using the FTIR protocol described above and compare it to an unstabilized sample.
Visualizations
Caption: Factors leading to the dimerization of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. What Is Isocyanate? What Are Its Types and Properties? [enuochem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 5. demingmachine.com [demingmachine.com]
- 6. benchchem.com [benchchem.com]
- 7. resinlab.com [resinlab.com]
- 8. pcimag.com [pcimag.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. polymersynergies.net [polymersynergies.net]
- 14. US4328281A - Dimer isocyanate liner compositions - Google Patents [patents.google.com]
- 15. icheme.org [icheme.org]
- 16. patents.justia.com [patents.justia.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
Technical Support Center: Purification of 5-Isocyanato-2,3-dihydro-1-benzofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of products derived from 5-Isocyanato-2,3-dihydro-1-benzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common products derived from reactions with this compound?
A1: this compound is a highly reactive isocyanate. Its most common reaction products are ureas and carbamates, formed by reacting the isocyanate with primary or secondary amines and alcohols, respectively. These reactions are typically high-yielding.
Q2: What are the primary challenges in purifying derivatives of this compound?
A2: The main challenges include:
-
High reactivity of the starting isocyanate: This can lead to the formation of side products, such as dimers or trimers of the isocyanate, or reaction with trace amounts of water to form an unstable carbamic acid which decomposes to the corresponding amine and CO2. The amine can then react with remaining isocyanate to form a symmetric urea byproduct.
-
Polarity of urea and carbamate products: The introduction of urea or carbamate linkages significantly increases the polarity of the resulting molecule, which can affect solubility and chromatographic behavior.
-
Potential for thermal degradation: While many benzofuran derivatives are stable, prolonged exposure to high temperatures during purification (e.g., distillation) should be avoided to prevent decomposition.[1]
-
Solubility issues: The final products may have limited solubility in common organic solvents, making purification by recrystallization challenging.
Q3: What are the recommended general purification strategies for these derivatives?
A3: The most common and effective purification techniques are column chromatography on silica gel and recrystallization.[2] For solid products, trituration with a suitable solvent can be effective in removing impurities.[3] The choice of method depends on the physical state (solid or oil) and solubility of the product.
Q4: How do I choose a suitable solvent system for column chromatography?
A4: A good starting point for developing a solvent system for column chromatography is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. Given the polar nature of urea and carbamate derivatives, a higher proportion of the polar solvent is often required.
Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A5: Isocyanates are potent respiratory sensitizers and should be handled with extreme care in a well-ventilated fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Troubleshooting Guides
Problem 1: My crude product is a sticky oil that is difficult to handle.
| Possible Cause | Suggested Solution |
| Residual solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is known to be thermally stable. |
| Presence of low-molecular-weight impurities | Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, diethyl ether) to a concentrated solution of the crude material in a polar solvent (e.g., dichloromethane, ethyl acetate). The product may crash out as a solid. |
| The product is inherently an oil at room temperature | Purify by column chromatography. |
Problem 2: My column chromatography is not giving good separation.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | Optimize the solvent system using TLC. Try adding a small amount of a more polar solvent like methanol to your eluent system if the compound is not moving from the baseline. Conversely, if the compound is running with the solvent front, decrease the polarity of the eluent. |
| Column overloading | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Co-eluting impurities | If impurities have similar polarity to the product, recrystallization or trituration after column chromatography may be necessary to achieve higher purity. |
Problem 3: I am having difficulty recrystallizing my solid product.
| Possible Cause | Suggested Solution |
| Product is too soluble in the chosen solvent | Choose a solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. |
| Product is insoluble in most common solvents | Try a solvent mixture. Dissolve the compound in a good solvent (e.g., dichloromethane, methanol) at room temperature and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes cloudy. Gently heat until the solution is clear again and then allow it to cool slowly. |
| Oiling out instead of crystallizing | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, a slower cooling rate, or a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. |
| Presence of impurities inhibiting crystallization | Purify the material by column chromatography first to remove impurities that may be interfering with crystal lattice formation. |
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Derivative Type | Typical Solvent System(s) | Purity Range (Typical) |
| Column Chromatography | Urea Derivatives | Hexanes/Ethyl Acetate (e.g., 1:1 to 1:4 v/v), Dichloromethane/Methanol (e.g., 98:2 to 95:5 v/v) | >95% |
| Column Chromatography | Carbamate Derivatives | Hexanes/Ethyl Acetate (e.g., 4:1 to 1:1 v/v) | >95% |
| Recrystallization | Urea Derivatives | Ethanol, Methanol, or mixtures with water.[8] | >98% |
| Recrystallization | Carbamate Derivatives | Ethanol/Hexanes, Ethyl Acetate/Hexanes | >98% |
| Trituration | Solid Urea/Carbamate Derivatives | Hexanes, Diethyl Ether, or Ethyl Acetate to remove non-polar impurities.[3] | Variable, depends on impurity profile. |
Note: The solvent ratios and purity ranges are indicative and should be optimized for each specific derivative.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the column chromatography eluent or a slightly more polar solvent. In a separate flask, prepare a slurry of silica gel in the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica gel to settle, ensuring a flat top surface.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled with positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2398767B1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 7. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Stability of 2,3-dihydro-1-benzofuran-5-yl isocyanate in protic versus aprotic solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,3-dihydro-1-benzofuran-5-yl isocyanate in protic and aprotic solvents. The following frequently asked questions (FAQs) and troubleshooting guides will help you address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2,3-dihydro-1-benzofuran-5-yl isocyanate?
2,3-Dihydro-1-benzofuran-5-yl isocyanate is a highly reactive organic compound.[1] Its stability is primarily compromised by the presence of nucleophiles, particularly protic substances such as water and alcohols. The isocyanate group (–N=C=O) is electrophilic and readily reacts with compounds containing active hydrogen atoms.[2] Therefore, it is classified as moisture-sensitive and hygroscopic, requiring storage under an inert atmosphere and in a refrigerator.[3]
Q2: How does 2,3-dihydro-1-benzofuran-5-yl isocyanate react with protic solvents?
Protic solvents, such as water, alcohols, and primary or secondary amines, will react with 2,3-dihydro-1-benzofuran-5-yl isocyanate, leading to its degradation.
-
Water: Reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine (2,3-dihydro-1-benzofuran-5-amine) and carbon dioxide gas. The amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reaction with water can cause pressure buildup in sealed containers due to the release of CO2.[4][5]
-
Alcohols: React with the isocyanate to form stable urethane (carbamate) linkages.[6][7] This reaction is the basis for the formation of polyurethanes.[6] The reaction rate can be influenced by the steric hindrance of the alcohol.[6]
-
Amines: Primary and secondary amines react rapidly with the isocyanate to form ureas.
Q3: Which solvents are recommended for handling 2,3-dihydro-1-benzofuran-5-yl isocyanate?
Aprotic solvents are recommended for handling and reactions involving 2,3-dihydro-1-benzofuran-5-yl isocyanate. It is crucial to use anhydrous (dry) solvents to prevent degradation of the isocyanate. Suitable aprotic solvents include:
-
Toluene
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Note: While DMF and DMSO are aprotic, they must be rigorously dried as they are hygroscopic.
Q4: What are the signs of degradation of 2,3-dihydro-1-benzofuran-5-yl isocyanate?
Degradation of the isocyanate can be indicated by:
-
Formation of a solid precipitate: This is often the corresponding urea derivative, which is typically less soluble.
-
Gas evolution: The reaction with water produces carbon dioxide.[4]
-
Changes in spectroscopic data: In infrared (IR) spectroscopy, the sharp isocyanate peak (around 2250-2275 cm⁻¹) will diminish, and new peaks corresponding to urea (around 1630-1690 cm⁻¹) or urethane (around 1680-1740 cm⁻¹) functionalities will appear.
-
Loss of reactivity: The isocyanate will show reduced or no reactivity towards its intended reaction partners.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction | Degradation of the isocyanate starting material. | - Ensure the use of anhydrous aprotic solvents. - Store the isocyanate under a dry, inert atmosphere (e.g., nitrogen or argon) and in a refrigerator.[3] - Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. - Test the isocyanate for purity before use, for example, by IR spectroscopy. |
| Formation of an insoluble white precipitate | Reaction with residual water in the solvent or on glassware, forming a urea byproduct. | - Use freshly dried solvents. - Dry all glassware thoroughly in an oven before use. - Perform the reaction under an inert atmosphere. |
| Pressure buildup in a sealed reaction vessel | Reaction with water, leading to the formation of carbon dioxide gas.[5] | - Do not heat a sealed vessel containing isocyanates and potential water contamination. - If pressure buildup is a concern, use a system that allows for the venting of gas (e.g., a balloon or a bubbler). |
| Inconsistent reaction outcomes | Variable amounts of water or other protic impurities in the reaction. | - Standardize the procedure for drying solvents and glassware. - Use a consistent source and grade of solvents and reagents. |
Experimental Protocols
Protocol 1: General Handling and Storage of 2,3-Dihydro-1-benzofuran-5-yl Isocyanate
-
Storage: Store the sealed container of 2,3-dihydro-1-benzofuran-5-yl isocyanate in a refrigerator and under a dry, inert atmosphere.[3]
-
Handling:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.
-
Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Use dry syringes or cannulas to transfer the isocyanate under an inert atmosphere.
-
After use, flush the container with an inert gas (e.g., argon or nitrogen) before resealing tightly.
-
Protocol 2: A Typical Reaction using 2,3-Dihydro-1-benzofuran-5-yl Isocyanate (Urethane Formation)
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the glassware under an inert atmosphere.
-
Reagents:
-
Dissolve the alcohol substrate in a suitable anhydrous aprotic solvent (e.g., THF, toluene).
-
Add 2,3-dihydro-1-benzofuran-5-yl isocyanate dropwise to the alcohol solution at the desired reaction temperature (often room temperature or 0°C).
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any remaining isocyanate with a small amount of methanol. Purify the resulting urethane product using standard techniques such as column chromatography.
Visualizations
Caption: Reaction of 2,3-dihydro-1-benzofuran-5-yl isocyanate in protic solvents.
Caption: General experimental workflow for reactions involving the isocyanate.
References
- 1. safework.nsw.gov.au [safework.nsw.gov.au]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE CAS#: 215162-92-8 [amp.chemicalbook.com]
- 4. How to Safely Handle Isocyanates? [enuochem.com]
- 5. Isocyanates – A family of chemicals [tc.canada.ca]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in coupling reactions with hindered amines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in coupling reactions involving sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in coupling reactions with hindered amines?
Low yields in coupling reactions with sterically hindered amines are often attributed to a combination of factors:
-
Steric Hindrance: The bulky nature of the substituents on the amine or the carboxylic acid can physically obstruct the approach of the reacting molecules, slowing down or preventing the reaction.[1]
-
Reduced Nucleophilicity of the Amine: Bulky groups adjacent to the amine can decrease its nucleophilicity, making it a less effective reactant.[1] The electron-withdrawing effects of substituents can also significantly reduce the electron density on the nitrogen atom, further lowering its reactivity.[2]
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently for it to react with a hindered amine.[1][3] Incomplete activation is a primary cause of low product yield.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, base, and concentration plays a critical role and may require optimization for challenging couplings.[1][2]
-
Side Reactions: Undesirable side reactions, such as racemization or the formation of byproducts like guanidinium species (with uronium/aminium reagents), can reduce the yield of the desired product.[3][4]
Q2: My standard coupling protocol (e.g., EDC/HOBt) is failing. What should I do?
When standard carbodiimide reagents like EDC or DCC are ineffective, more potent coupling reagents are necessary.[1][4] Consider the following troubleshooting steps:
-
Switch to a More Powerful Coupling Reagent: Onium salt-based reagents are generally more effective for hindered couplings.
-
Optimize Reaction Conditions: Adjusting the temperature, solvent, and base can significantly improve yields.
-
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be a successful strategy.[5][6]
Q3: Which coupling reagents are recommended for hindered amines?
For sterically hindered amines, uronium/aminium and phosphonium salt reagents are highly recommended.[3][4]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are among the most efficient coupling reagents, known for fast reaction times and minimal racemization.[3] HATU is often considered superior for difficult couplings.[3] COMU is noted for its high efficiency and safety profile.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective, particularly for minimizing racemization.[4] PyAOP is especially useful for coupling N-methyl amino acids.[7][8]
Q4: How can I minimize racemization during the coupling reaction?
Racemization can be a significant issue, especially when dealing with chiral carboxylic acids. To minimize it:
-
Choose the Right Reagent and Additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are better at suppressing racemization than older HOBt-based reagents.[1][4]
-
Use a Hindered, Non-Nucleophilic Base: Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases such as triethylamine (TEA).[4][7] For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial.[7]
-
Control the Temperature: While higher temperatures can increase the reaction rate, they can also increase racemization. Running the reaction at a lower temperature may be necessary for sensitive substrates.[4]
-
Limit Pre-activation Time: Minimize the time the carboxylic acid spends in its highly reactive activated state before the amine is added. In situ activation is often the best approach.[4]
Q5: Can reaction conditions be modified to improve the yield?
Yes, optimizing reaction conditions is crucial for coupling hindered amines:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[2] Microwave heating has also been shown to be effective in accelerating these reactions.[2][9]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF and NMP are common, but less polar solvents like DCM or THF can also be effective.[2]
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction.[2]
-
Reaction Time: Hindered couplings may require longer reaction times, from 2 to 24 hours.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in coupling reactions with hindered amines.
Caption: A step-by-step guide to troubleshooting low coupling yields.
Data Summary
Table 1: Performance of Common Coupling Reagents for Hindered Amines
| Coupling Reagent | Reagent Type | Performance | Advantages | Disadvantages |
| HATU | Aminium Salt | Excellent | High reactivity, fast reactions, suppresses racemization.[3][7] | Can cause guanidinylation of the amine if used in excess.[4][7] |
| HCTU | Aminium Salt | High | Effective and widely used. | Potential for guanidinylation side reaction.[4] |
| COMU | Aminium Salt | Excellent | High efficiency, good solubility, safer (not based on HOBt/HOAt).[4] | Higher cost compared to some alternatives. |
| PyBOP | Phosphonium Salt | High | High efficiency, no guanidinylation side reaction.[4] | Byproducts can be difficult to remove.[4] |
| PyAOP | Phosphonium Salt | Excellent | Highly effective for N-methyl amino acids, low racemization.[7][8] | Higher cost.[7] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Cost-effective, avoids guanidinylation.[4] | Slower reaction times, byproducts can be problematic.[4] |
| BTFFH | Fluorouronium Salt | Excellent | Very effective for extremely hindered couplings via acyl fluorides.[6] | Requires specific handling procedures. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the acylation of a sterically hindered amine using HATU.[3][7]
-
Preparation: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM, add HATU (1.1-1.3 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3][7]
-
Coupling: Add the hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[3]
Caption: Experimental workflow for HATU-mediated coupling.
Protocol 2: In Situ Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is effective when other methods fail, particularly with electron-deficient or sterically demanding amines.[3][6]
-
Preparation: Dissolve the hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Acyl Fluoride Generation: Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3][6]
-
Coupling: Add the solution containing the acyl fluoride to the hindered amine.
-
Reaction Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings. For particularly difficult substrates, elevating the temperature may be necessary.[6]
-
Work-up: Upon completion, perform an appropriate aqueous work-up and purify the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
Managing moisture sensitivity of 5-Isocyanato-2,3-dihydro-1-benzofuran experiments
Technical Support Center: 5-Isocyanato-2,3-dihydro-1-benzofuran
This guide provides researchers, scientists, and drug development professionals with essential information for managing experiments involving the moisture-sensitive reagent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No: 215162-92-8) is a heterocyclic organic compound.[1][2] It features a dihydrobenzofuran scaffold, which is a common structure in many biologically active molecules and natural products, making it a valuable intermediate in pharmaceutical research and drug discovery.[3][4] The key functional group is the isocyanate (-N=C=O) group, which is highly reactive.[5][6]
Q2: Why is this compound considered moisture-sensitive?
A2: The isocyanate functional group is highly electrophilic and reacts readily with nucleophiles, including water.[7] Exposure to moisture in the atmosphere or in solvents will lead to a hydrolysis reaction, degrading the compound and forming undesired byproducts. This reactivity necessitates careful handling and storage under anhydrous (moisture-free) conditions.[1][8]
Q3: What is the primary product of its reaction with water?
A3: The isocyanate group reacts with water to form an unstable carbamic acid, which then rapidly decomposes to produce the corresponding amine (5-amino-2,3-dihydro-1-benzofuran) and carbon dioxide. This newly formed amine can then react with a second molecule of the starting isocyanate to create a symmetrical N,N'-disubstituted urea, an impurity that can complicate purification and reduce the yield of the desired product.
Q4: How should I properly store this compound?
A4: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It is designated as hygroscopic and requires refrigerated storage.[1] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Troubleshooting Guide
Q5: My reaction yield is significantly lower than expected. What are the likely causes?
A5: Low yields in reactions involving this compound are most often linked to moisture contamination.
-
Reagent Degradation: The primary cause is likely the hydrolysis of the isocyanate starting material. If the compound was improperly stored or handled, a significant portion may have already reacted with moisture, rendering it inactive for the desired transformation.
-
Solvent/Reagent Contamination: The use of non-anhydrous solvents is a common pitfall. Even trace amounts of water in your reaction solvent or other reagents (like an amine that was not properly dried) can consume the isocyanate.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, allows atmospheric moisture to enter the reaction vessel.
Solution:
-
Always use freshly opened or properly stored this compound.
-
Use high-purity anhydrous solvents (moisture content <50 ppm). Consider using solvents from a solvent purification system or those packaged under an inert atmosphere.
-
Run reactions under a dry, inert atmosphere (nitrogen or argon) using appropriate techniques like Schlenk lines or a glovebox.
Q6: I observe an unexpected, less-soluble byproduct in my reaction mixture. How can I identify and prevent it?
A6: The most probable byproduct is the symmetrically substituted urea formed from the reaction of the isocyanate with water, as detailed in A3. Ureas are often crystalline, less soluble than their precursors in common organic solvents, and may precipitate from the reaction mixture.
Identification:
-
Mass Spectrometry: Look for a mass corresponding to two dihydrobenzofuran units linked by a carbonyl group.
-
NMR Spectroscopy: The urea will have a characteristic N-H proton signal and symmetry in the aromatic and aliphatic regions of the spectrum.
Prevention:
-
Follow the rigorous anhydrous techniques described in the solution to Q5.
-
Ensure the amine nucleophile for your primary reaction is pure and dry.
Below is a diagram illustrating the formation of this common byproduct.
References
- 1. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 2. 215162-92-8 Cas No. | 2,3-Dihydrobenzo[b]furan-5-yl isocyanate | Apollo [store.apolloscientific.co.uk]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Technical Support Center: Synthesis of 5-Isocyanato-2,3-dihydro-1-benzofuran Derivatives
Welcome to the technical support center for the synthesis of 5-isocyanato-2,3-dihydro-1-benzofuran and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address scalability challenges encountered during synthesis.
General Synthetic Workflow
The synthesis of this compound typically proceeds through a multi-step sequence, starting from 2,3-dihydro-1-benzofuran. Key scalability challenges often arise during the conversion of the intermediate amine to the final isocyanate product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common issues.
Stage 1: Precursor Synthesis (5-Amino-2,3-dihydro-1-benzofuran)
Question 1: My nitration step is producing significant amounts of the 7-nitro isomer alongside the desired 5-nitro product. How can I improve regioselectivity on a larger scale?
Answer: Achieving high regioselectivity in electrophilic aromatic substitution on the 2,3-dihydro-1-benzofuran ring system can be challenging.
-
Probable Cause: Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) can be aggressive, leading to over-nitration or a mixture of isomers. The directing effect of the oxygen atom favors substitution at the 5- and 7-positions.
-
Troubleshooting Steps:
-
Milder Nitrating Agents: Consider using milder nitrating agents that can offer better control. Agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent may improve selectivity.
-
Temperature Control: Maintain strict temperature control, typically between 0°C and 5°C, throughout the addition of the nitrating agent. Excursions to higher temperatures can decrease selectivity.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Experiment with less polar solvents to potentially favor the para (5-position) product over the ortho (7-position) product.
-
Question 2: The reduction of the nitro group is sluggish or incomplete during scale-up. What are the best practices?
Answer: Incomplete reduction is a common scalability issue, often related to catalyst activity or mass transfer limitations.
-
Probable Cause:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): The catalyst may be deactivated, or there may be poor mixing, preventing effective contact between the substrate, catalyst, and hydrogen gas.
-
Metal/Acid Reduction (e.g., SnCl₂/HCl): Stoichiometry and reaction temperature are critical. Insufficient reducing agent or low temperatures can lead to incomplete conversion.
-
-
Troubleshooting Steps:
-
Catalyst Management: For catalytic hydrogenation, ensure the catalyst is fresh and active. Use a sufficient catalyst loading (e.g., 5-10 mol%). Ensure vigorous agitation to maintain the catalyst in suspension and maximize gas-liquid mass transfer.
-
Reaction Conditions: For metal/acid reductions, ensure the stoichiometry of the reducing agent is correct, often requiring a significant excess. Monitor the reaction temperature, as these reactions are often exothermic and may require initial heating to start but subsequent cooling to control.
-
Work-up Procedure: The work-up for metal/acid reductions is critical. It often involves basification to precipitate metal hydroxides. Ensure the pH is sufficiently high (pH > 10) to fully precipitate the metal salts and liberate the free amine before extraction.
-
Stage 2: Isocyanate Formation & Handling
This stage is highly sensitive and prone to side reactions, especially at scale. The primary challenge is the high reactivity of the isocyanate group, particularly with water.
Question 3: My isocyanate synthesis reaction is foaming, and I'm observing a white, insoluble precipitate. What is happening?
Answer: This is a classic sign of water contamination in your reaction.
-
Probable Cause: The isocyanate product is reacting with moisture to form an unstable carbamic acid, which then decarboxylates to produce carbon dioxide (causing foaming) and the corresponding amine.[1][2] This amine then rapidly reacts with another molecule of isocyanate to form a symmetric urea, which is often a white, insoluble solid.[3] For every one mole of water, two moles of isocyanate are consumed.[3]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: All glassware must be rigorously dried, either by oven-drying overnight at >120°C or by flame-drying under vacuum immediately before use.[3]
-
Anhydrous Solvents and Reagents: Use freshly distilled anhydrous solvents. Verify solvent purity using Karl Fischer titration to check water content.[3] Ensure all starting materials are anhydrous.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.[3]
-
Caption: Troubleshooting decision tree for low isocyanate yield.
Question 4: I am considering non-phosgene routes for scalability. What are the pros and cons of the Hofmann and Curtius rearrangements?
Answer: Both the Hofmann and Curtius rearrangements are excellent alternatives to toxic phosgene for converting a primary amide (for Hofmann) or a carboxylic acid derivative (for Curtius) into an isocyanate.[4] The choice depends on the available precursor and scalability considerations.
-
Hofmann Rearrangement: Converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[1][2]
-
Pros: Often a one-pot reaction using common reagents like bromine and sodium hydroxide.[5]
-
Cons: The use of elemental bromine can be hazardous at scale. The strongly basic conditions are not suitable for base-sensitive substrates.[5] Side reactions, such as the formation of ureas, can occur if the intermediate isocyanate is hydrolyzed.[6]
-
-
Curtius Rearrangement: Involves the thermal decomposition of an acyl azide to an isocyanate.[7][8] The acyl azide is typically prepared from a carboxylic acid.[8]
-
Pros: The reaction is concerted and proceeds with full retention of configuration.[7][9] It is tolerant of a wide variety of functional groups.[8] The isocyanate can often be generated under milder, neutral conditions.
-
Cons: The primary scalability concern is the handling of acyl azides, which can be explosive and require careful temperature control.[4] Using reagents like diphenylphosphoryl azide (DPPA) can mitigate some risks associated with handling sodium azide.
-
Comparison of Isocyanate Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yields | Scalability Pros | Scalability Cons & Safety |
| Phosgenation | Primary Amine | Phosgene (or triphosgene) | High (often >90%) | High throughput, well-established industrially. | Extreme Toxicity: Phosgene is highly toxic and corrosive. Requires specialized equipment and stringent safety protocols.[10][11] |
| Hofmann Rearrangement | Primary Amide | Br₂, NaOH (or NBS, LTA) | Good (60-80%) | One-pot procedure, avoids phosgene and azides.[1][6] | Hazardous Reagents: Handling large quantities of bromine. Harsh Conditions: Strongly basic, not suitable for all substrates.[5] |
| Curtius Rearrangement | Carboxylic Acid (via acyl azide) | DPPA or NaN₃, heat | Good to Excellent (70-95%) | Mild conditions, high functional group tolerance, stereoretentive.[8][9] | Explosion Hazard: Acyl azide intermediates can be explosive; requires strict temperature control and care during handling.[4] |
| Carbamate Decomposition | Primary Amine | Dimethyl Carbonate (DMC), then heat | Good (variable) | "Green" route, avoids phosgene and hazardous intermediates.[10][11][12] | Often requires high temperatures for carbamate cleavage and may need specialized catalysts.[11][12] |
Detailed Experimental Protocols
Protocol 1: Isocyanate Synthesis via Curtius Rearrangement (using DPPA)
This protocol describes the conversion of a carboxylic acid precursor (5-carboxy-2,3-dihydro-1-benzofuran) to the isocyanate.
Materials:
-
5-Carboxy-2,3-dihydro-1-benzofuran
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Dissolve the acid in anhydrous toluene. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Azide Formation: Carefully add DPPA (1.1 eq) dropwise to the stirred solution. An exotherm may be observed.
-
Rearrangement: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-90°C). The rearrangement is accompanied by the evolution of nitrogen gas.[7] Caution: Ensure adequate ventilation and pressure equalization.
-
Monitoring: Monitor the reaction by IR spectroscopy by observing the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).
-
Isolation: Once the reaction is complete (typically 2-4 hours), the resulting solution of the isocyanate in toluene can be cooled and used directly in the next step, or the solvent can be carefully removed under reduced pressure. Note: Isocyanates are reactive and are often best used immediately in situ.[4]
Protocol 2: Isocyanate Synthesis via Hofmann Rearrangement
This protocol describes the conversion of a primary amide precursor (5-carboxamide-2,3-dihydro-1-benzofuran) to the isocyanate, which is then trapped as a stable carbamate for easier handling and purification.
Materials:
-
5-Carboxamide-2,3-dihydro-1-benzofuran
-
Bromine (Br₂)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
Procedure:
-
Base Solution: Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Bromine Addition: Slowly add bromine (1.1 eq) to the cold methanolic sodium methoxide solution. Stir until the bromine color dissipates, forming sodium hypobromite in situ.
-
Amide Addition: Add a solution of the primary amide (1.0 eq) in anhydrous methanol dropwise, keeping the temperature at 0°C.
-
Rearrangement: After the addition is complete, allow the reaction to warm slowly to room temperature and then heat to a gentle reflux (if required) until the reaction is complete (monitor by TLC or LC-MS). The isocyanate intermediate is formed and immediately trapped by the methanol solvent.[1]
-
Work-up: Cool the reaction mixture, and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: The resulting methyl carbamate product can be purified by column chromatography or recrystallization. The stable carbamate can be stored or used to liberate the amine via hydrolysis if needed.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2,3-dihydro-1-benzofuran-5-yl isocyanate
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-dihydro-1-benzofuran-5-yl isocyanate. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 2,3-dihydro-1-benzofuran-5-yl isocyanate?
As an aromatic isocyanate, 2,3-dihydro-1-benzofuran-5-yl isocyanate readily reacts with nucleophiles. The most common reactions in drug development and materials science are:
-
Reaction with Alcohols: Forms carbamate (urethane) linkages. This reaction is fundamental to the synthesis of polyurethane polymers and various pharmaceutical compounds.[1][2][3]
-
Reaction with Amines: Forms urea linkages. This reaction is typically very fast and is used to synthesize a wide range of biologically active diaryl ureas and other complex molecules.[4][5][6][7]
Q2: Why are my isocyanate reactions so sensitive to moisture?
Isocyanate reactions are highly sensitive to moisture due to a rapid and often undesirable side reaction with water.[8][9] Here's the sequence:
-
Isocyanate reacts with water to form an unstable carbamic acid.
-
The carbamic acid quickly decomposes into an amine and carbon dioxide (CO2) gas.
-
The newly formed amine is highly reactive and can attack another isocyanate molecule, forming a symmetrically disubstituted urea.
This side reaction leads to several problems:
-
Lower Yield: The isocyanate starting material is consumed by the reaction with water instead of the intended nucleophile.[8]
-
Product Contamination: The formation of insoluble urea byproducts complicates the purification of the desired product.[8]
-
Pressure Buildup: The generation of CO2 gas can cause a dangerous increase in pressure within a sealed reaction vessel.[8][9]
Q3: What types of catalysts are recommended for the reaction with alcohols (carbamate synthesis)?
The reaction between an isocyanate and an alcohol often requires catalysis to proceed at a practical rate.[2][10] The most common catalysts are:
-
Tertiary Amines: Compounds like triethylenediamine (also known as DABCO) are effective catalysts, particularly for reactions involving aromatic isocyanates.[11][12][13][14]
-
Organometallic Compounds: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly efficient catalysts.[10][13] However, due to toxicity concerns, there is a growing interest in alternatives.[13]
-
Non-Tin Metal Catalysts: Zirconium, bismuth, and aluminum complexes are being explored as less toxic and effective alternatives to organotin catalysts.[13][15]
Q4: Do I need a catalyst for the reaction with amines (urea synthesis)?
Generally, the reaction between an isocyanate and a primary or secondary amine is very rapid and does not require a catalyst.[6] The high nucleophilicity of the amine is sufficient to drive the reaction to completion quickly at room temperature. However, for less reactive amines or specific process requirements, catalysis might be considered, but it is not standard practice.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Troubleshooting Steps & Solutions |
| White, insoluble solid precipitates from the reaction mixture. | Water Contamination: This is the most likely cause. Two molecules of isocyanate react with one molecule of water to form an insoluble urea byproduct.[8][9] | 1. Verify Solvent Purity: Use Karl Fischer titration to confirm water content is minimal (<50 ppm). Use freshly opened anhydrous solvents or distill from a suitable drying agent. 2. Dry Reagents: Dry all reagents, especially hygroscopic alcohols or amine salts, under high vacuum before use. 3. Prepare Glassware: Oven-dry all glassware at >120 °C overnight or flame-dry under an inert gas stream immediately before use.[8] 4. Ensure Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.[8] |
| Reaction is foaming, bubbling, or pressure is increasing in the vessel. | Significant Water Contamination: This indicates the generation of carbon dioxide (CO2) gas from the isocyanate-water reaction.[8][9] | 1. Immediate Action: DO NOT SEAL THE VESSEL. Vent the reaction to a fume hood to prevent dangerous pressure buildup. 2. Identify Moisture Source: This is a critical sign of a major moisture problem. Rigorously follow all steps for eliminating water as described above. |
| Low yield of the desired carbamate/urea product. | 1. Water Contamination: Isocyanate starting material was consumed by the side reaction with water.[8] 2. Catalyst Inefficiency (for carbamates): The chosen catalyst may be inappropriate or used at the wrong concentration. 3. Isocyanate Trimerization: Some catalysts, especially certain tertiary amines, can promote the self-condensation of isocyanates to form isocyanurate trimers.[11] | 1. Eliminate Moisture: Follow all anhydrous protocols strictly. 2. Optimize Catalysis: For carbamate synthesis, screen different catalysts (e.g., DABCO, DBTDL) and vary the catalyst loading (typically 0.1-1 mol%). 3. Review Catalyst Choice: If trimerization is suspected, consider a catalyst known to be more selective for the urethane reaction, such as certain organotin or zirconium compounds.[13] |
| Difficulty purifying the final product. | Formation of Byproducts: Insoluble ureas from water contamination or isocyanurate trimers can co-precipitate with the product. | 1. For Urea Products: Attempt recrystallization from various solvents (e.g., ethanol, methanol, or water/ethanol mixtures).[16] 2. For Carbamate Products: If byproducts are present, purification via flash column chromatography may be necessary. 3. Prevention: The most effective purification strategy is to prevent byproduct formation by running the reaction under strictly anhydrous conditions. |
Catalyst Selection Summary
| Catalyst Type | Examples | Primary Application | Key Considerations |
| Tertiary Amines | Triethylenediamine (DABCO), Dimethylethanolamine, Triethylamine | Carbamate Synthesis[11][12] | Good for aromatic isocyanates.[10] Can sometimes promote the isocyanate-water reaction or trimerization.[8][11] |
| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Carbamate Synthesis[13] | Highly effective but carry toxicity concerns (aquatic toxicity).[13] Not very selective; catalyzes reactions with both alcohols and water.[13] |
| Other Metal Catalysts | Zirconium Chelates, Bismuth Carboxylates | Carbamate Synthesis[13] | Emerging non-tin alternatives. Zirconium catalysts can show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[13] |
Visual Guides and Workflows
Caption: General workflow for handling isocyanate reactions.
Caption: Troubleshooting logic for low yield in isocyanate reactions.
Caption: Desired vs. side reaction pathways for isocyanates.
Key Experimental Protocols
Safety First: Isocyanates are potent irritants to the eyes, skin, and respiratory tract.[17][18][19] They are also respiratory sensitizers, meaning they can cause asthma-like allergic reactions upon exposure.[1][17][19] Always handle isocyanates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Protocol 1: General Procedure for Carbamate Synthesis (Reaction with Alcohol)
-
Glassware Preparation: Rigorously dry all glassware, including the reaction flask, condenser, and magnetic stir bar, in an oven at >120 °C overnight. Assemble the glassware hot under a positive pressure of dry nitrogen or argon gas and allow it to cool.
-
Reagent Preparation: Use a freshly opened bottle of anhydrous reaction solvent (e.g., Dichloromethane, THF, Toluene). If the alcohol is a solid, dry it under a high vacuum for several hours before use.
-
Reaction Setup: To the reaction flask, add the alcohol (1.0 eq.) and the anhydrous solvent via syringe.
-
Addition of Isocyanate: Add the 2,3-dihydro-1-benzofuran-5-yl isocyanate (1.0-1.1 eq.) dropwise to the stirred solution at room temperature.
-
Catalyst Addition: Add the chosen catalyst (e.g., DABCO or DBTDL, 0.1-1.0 mol%) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating may be required depending on the reactivity of the alcohol.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired carbamate.
Protocol 2: General Procedure for Urea Synthesis (Reaction with Amine)
-
Glassware and Reagent Preparation: Follow the same rigorous drying procedures as described in Protocol 1 to exclude all moisture.
-
Reaction Setup: To a reaction flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous solvent (e.g., Dichloromethane, THF).
-
Addition of Isocyanate: Slowly add a solution of 2,3-dihydro-1-benzofuran-5-yl isocyanate (1.0 eq.) in the same anhydrous solvent to the stirred amine solution at 0 °C or room temperature. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. No catalyst is usually required.
-
Product Isolation: If the urea product precipitates from the reaction mixture as a clean solid, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Workup and Purification: If the product remains in solution, concentrate the mixture under reduced pressure. The crude urea can be purified by recrystallization from a suitable solvent (e.g., ethanol).[16]
References
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. asianpubs.org [asianpubs.org]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. michigan.gov [michigan.gov]
- 10. turkchem.net [turkchem.net]
- 11. US4026840A - Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents [patents.google.com]
- 12. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 13. wernerblank.com [wernerblank.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102209739A - New catalyst for the reaction between isocyanates and alcohols - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. cdph.ca.gov [cdph.ca.gov]
- 18. safework.nsw.gov.au [safework.nsw.gov.au]
- 19. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
Technical Support Center: Unreacted Isocyanate Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with unreacted isocyanates in their final products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to identify and remove unreacted isocyanates?
Unreacted isocyanates pose significant health and safety risks. They are highly reactive compounds that can cause skin, eye, and respiratory tract irritation.[1][2][3][4][5] More severe health effects include respiratory sensitization, which can lead to asthma attacks upon subsequent exposure.[1][2] Some isocyanates are also classified as potential human carcinogens.[2][4] Beyond the health concerns, residual isocyanates can negatively impact product quality and performance.[6]
Q2: What are the common analytical methods for detecting and quantifying unreacted isocyanates?
Several analytical techniques are available, each with its own advantages and limitations. The choice of method often depends on the specific isocyanate, the product matrix, and the required sensitivity. Common methods include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS) are widely used for their sensitivity and selectivity.[7][8][9] These methods often involve derivatization of the isocyanate group to enhance detection.[7][9]
-
Spectroscopy: Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for real-time, in-situ monitoring of isocyanate consumption during a reaction.[10][11] The characteristic NCO peak around 2270 cm⁻¹ in the infrared spectrum is monitored to track the reaction progress.[10][12]
-
Titration: ASTM D2572 describes a standard titration method for determining isocyanate groups in urethane materials or prepolymers.[10][13] This method is often used as a reference to validate spectroscopic techniques.[10]
Troubleshooting Guides
Problem: Inconsistent product quality suspected to be due to residual isocyanates.
Possible Cause: Incomplete reaction or side reactions leading to the presence of unreacted isocyanate monomers.
Solution Workflow:
References
- 1. Control measures guide - Canada.ca [canada.ca]
- 2. safetyresourcesblog.com [safetyresourcesblog.com]
- 3. Isocyanate Compounds – A Guide on Exposure, Hazards [anitechgroup.com]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 7. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. manufacturing.net [manufacturing.net]
- 11. mt.com [mt.com]
- 12. paint.org [paint.org]
- 13. metrohm.com [metrohm.com]
Impact of temperature on the reaction rate of 5-Isocyanato-2,3-dihydro-1-benzofuran
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of temperature on the reaction rate of 5-Isocyanato-2,3-dihydro-1-benzofuran. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
As with most chemical reactions, increasing the temperature will generally increase the reaction rate of this compound with nucleophiles (e.g., alcohols, amines). This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions, as described by the Arrhenius equation.
Q2: What is the recommended temperature range for reactions involving this compound?
The optimal temperature range will depend on the specific reaction, solvent, and nucleophile being used. It is crucial to consult any available literature for similar compounds or to perform initial optimization experiments. For many common reactions with isocyanates, temperatures ranging from room temperature (20-25°C) to a moderate heat (e.g., 40-80°C) are often employed. However, exceeding the thermal stability limit can lead to degradation.
Q3: What are the potential side reactions or degradation pathways at elevated temperatures?
At higher temperatures, isocyanates can undergo several side reactions. The most common is self-polymerization or trimerization to form isocyanurates. The onset of thermal degradation for many isocyanates is reported to be in the range of 140-300°C, which can produce hazardous products like nitric oxide, hydrogen cyanide, and carbon monoxide.[1] It is also important to consider the stability of the dihydrobenzofuran ring system under harsh conditions.
Q4: How can I monitor the progress of a reaction involving this compound at different temperatures?
Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the isocyanate and the formation of the product over time.[2] Infrared (IR) spectroscopy is also a useful tool, as the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) can be tracked.
Q5: Are there any specific safety precautions to consider when heating this compound?
Yes, isocyanates are known respiratory and skin sensitizers. All reactions should be conducted in a well-ventilated fume hood. When heating, there is an increased risk of vaporization, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Ensure that the heating apparatus is properly controlled to avoid overheating and potential decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Slow or incomplete reaction | The reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Be mindful of potential side reactions at higher temperatures. |
| The concentration of reactants is too low. | Increase the concentration of one or both reactants. | |
| The chosen solvent is not optimal. | Consider using a more polar, aprotic solvent that is known to facilitate isocyanate reactions. | |
| Formation of unexpected byproducts | The reaction temperature is too high, leading to side reactions like trimerization or other decomposition pathways. | Lower the reaction temperature. If the desired reaction is still too slow, consider the use of a suitable catalyst. |
| The presence of moisture in the reactants or solvent. | Isocyanates are highly reactive with water. Ensure all reactants and solvents are anhydrous. | |
| Low product yield | The reaction may be reversible, and the equilibrium is unfavorable at the chosen temperature. | If the reaction is reversible, consider strategies to remove one of the products to drive the equilibrium forward. Alternatively, investigate the effect of a lower temperature on the equilibrium position. |
| The product may be degrading under the reaction conditions. | Perform stability studies on the purified product at the reaction temperature to assess its thermal stability. If it is unstable, a lower reaction temperature or a shorter reaction time is necessary. | |
| Reaction is too fast or uncontrollable | The reaction is highly exothermic, and the heat generated is further accelerating the reaction rate. | Improve the heat dissipation by using a larger reaction vessel, a cooling bath, or by adding one of the reactants portion-wise. |
| The initial temperature is too high. | Start the reaction at a lower temperature and allow it to slowly warm to the desired temperature. |
Data Presentation
Due to the lack of specific experimental data for this compound in the public domain, the following table presents hypothetical data based on the general behavior of aryl isocyanates to illustrate the expected impact of temperature on reaction rates. The activation energy (Ea) for reactions of aryl isocyanates with alcohols is typically in the range of 17–54 kJ/mol.[3][4]
Table 1: Illustrative Impact of Temperature on the Rate Constant of a Hypothetical Reaction with an Alcohol
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 298.15 | 0.01 |
| 35 | 308.15 | 0.02 |
| 45 | 318.15 | 0.04 |
| 55 | 328.15 | 0.08 |
Note: This data is for illustrative purposes only and is based on the general principle that the reaction rate approximately doubles for every 10°C increase in temperature.
Experimental Protocols
Protocol: General Procedure for Studying the Effect of Temperature on Reaction Rate
This protocol outlines a general method for determining the reaction kinetics of this compound with a nucleophile (e.g., an alcohol) at various temperatures.
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous toluene or THF).
-
Prepare a stock solution of the desired nucleophile (e.g., butan-1-ol) in the same solvent.
-
-
Reaction Setup:
-
Use a temperature-controlled reaction vessel, such as a jacketed reactor connected to a circulating water bath or a microreactor system.[2]
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25°C).
-
-
Reaction Initiation and Sampling:
-
Add the nucleophile solution to the reaction vessel.
-
Initiate the reaction by adding the isocyanate solution.
-
Start a timer immediately upon addition.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding a solution of an excess of a fast-reacting amine (e.g., dibutylamine) to consume any unreacted isocyanate.
-
-
Analysis:
-
Analyze the quenched aliquots by a suitable analytical method, such as HPLC, to determine the concentration of the product or the remaining isocyanate.[2]
-
-
Data Processing:
-
Plot the concentration of the product or reactant versus time.
-
From this data, determine the initial reaction rate and the rate constant (k) at that temperature.
-
-
Temperature Variation:
-
Repeat steps 2-5 at different temperatures (e.g., 35°C, 45°C, 55°C) to obtain rate constants at each temperature.
-
-
Arrhenius Plot:
-
Plot ln(k) versus 1/T (where T is in Kelvin).
-
The slope of the resulting line will be -Ea/R, from which the activation energy (Ea) can be calculated (R is the ideal gas constant).
-
Visualizations
Caption: Impact of temperature on reaction pathways.
References
Validation & Comparative
Spectroscopic Characterization of 5-Isocyanato-2,3-dihydro-1-benzofuran Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of adducts derived from 5-Isocyanato-2,3-dihydro-1-benzofuran and a simpler alternative, phenyl isocyanate. The data presented herein, based on established spectroscopic principles, serves as a valuable resource for the unambiguous identification and characterization of these and similar compounds. Understanding the influence of the dihydrobenzofuran moiety on the spectroscopic properties is crucial for the rational design and development of novel therapeutic agents.
Comparative Spectroscopic Data
The formation of adducts from isocyanates with nucleophiles, such as alcohols or amines, results in the formation of carbamates and ureas, respectively. For the purpose of this guide, we will consider the adducts formed with a generic primary amine (R-NH2). The resulting urea adducts exhibit distinct spectroscopic signatures that are influenced by the isocyanate scaffold.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Urea Adducts
| Protons | This compound Adduct (Chemical Shift, δ ppm) | Phenyl Isocyanate Adduct (Chemical Shift, δ ppm) | Rationale for Difference |
| Aromatic H | 6.8 - 7.5 | 7.0 - 7.6 | The dihydrobenzofuran ring introduces a different electronic environment, leading to slight shifts in the aromatic protons. |
| -CH₂-O- | ~4.6 (t) | - | This signal is characteristic of the dihydrofuran moiety and is absent in the phenyl isocyanate adduct. |
| -CH₂-C- | ~3.2 (t) | - | This signal is also unique to the dihydrobenzofuran scaffold. |
| -NH- (urethane) | 6.5 - 8.0 (br s) | 6.5 - 8.0 (br s) | The chemical shift of the NH proton is highly dependent on concentration and solvent, but typically appears as a broad singlet. |
| -NH- (amine) | Variable | Variable | The chemical shift of the second NH proton will depend on the nature of the 'R' group from the amine. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃) for Urea Adducts
| Carbon | This compound Adduct (Chemical Shift, δ ppm) | Phenyl Isocyanate Adduct (Chemical Shift, δ ppm) | Rationale for Difference |
| C=O (urethane) | ~155 | ~155 | The carbonyl carbon chemical shift is relatively consistent for ureas. |
| Aromatic C | 110 - 158 | 118 - 140 | The dihydrobenzofuran ring system will show a more complex aromatic region with distinct chemical shifts due to the fused heterocyclic ring. |
| -CH₂-O- | ~71 | - | Characteristic signal for the dihydrofuran moiety. |
| -CH₂-C- | ~29 | - | Characteristic signal for the dihydrofuran moiety. |
Table 3: Comparative IR and Mass Spectrometry Data for Urea Adducts
| Spectroscopic Technique | This compound Adduct | Phenyl Isocyanate Adduct | Key Differences |
| IR Spectroscopy (cm⁻¹) | -N-H Stretch: 3300-3500C=O Stretch: 1630-1680C-O-C Stretch: ~1250 | -N-H Stretch: 3300-3500C=O Stretch: 1630-1680 | The presence of a C-O-C stretch in the dihydrobenzofuran adduct provides a key distinguishing feature. |
| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to C₉H₇NO₂ + R-NH₂ + H⁺ | [M+H]⁺ corresponding to C₇H₅NO + R-NH₂ + H⁺ | The molecular ion peak will differ by the mass of the dihydrobenzofuran moiety versus the phenyl group. Fragmentation patterns will also be distinct, with the dihydrobenzofuran adduct showing characteristic losses of fragments from the heterocyclic ring.[1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the adduct in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the adduct.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid adduct directly onto the ATR crystal.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal. Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the adduct.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the adduct (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the adduct.
-
Tandem MS (MS/MS): If further structural information is required, select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions to aid in elemental composition determination and structural confirmation.[1]
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization of isocyanate adducts.
Caption: Logical relationship between spectroscopic data and the confirmed structure of the adduct.
References
A Comparative Guide to the Reactivity of 5-Isocyanato-2,3-dihydro-1-benzofuran and Other Aryl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Isocyanato-2,3-dihydro-1-benzofuran against other commonly utilized aryl isocyanates. Due to a lack of specific experimental kinetic data for this compound in publicly available literature, this document focuses on providing a framework for comparison. This is achieved through a detailed examination of the principles governing aryl isocyanate reactivity, a qualitative assessment of the expected reactivity of the target molecule, and comprehensive experimental protocols to enable direct, quantitative comparisons.
Introduction to Aryl Isocyanate Reactivity
The reactivity of aryl isocyanates (-N=C=O group attached to an aromatic ring) is primarily dictated by the electronic properties of the substituents on the aromatic ring. The isocyanate group's carbon atom is electrophilic and is the site of nucleophilic attack by compounds containing active hydrogen, such as alcohols, amines, and water.
Key Principles:
-
Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the isocyanate carbon, leading to a higher reaction rate .
-
Electron-donating groups (EDGs) on the aromatic ring decrease the electrophilicity of the isocyanate carbon, resulting in a lower reaction rate .
-
The Hammett equation , log(k/k₀) = σρ, provides a quantitative correlation between the reaction rate constants (k) of substituted aryl isocyanates and the electronic properties of the substituent (σ, the Hammett constant) for a given reaction type (ρ, the reaction constant). A more positive σ value corresponds to a more electron-withdrawing group and thus a higher reactivity.
Qualitative Reactivity Comparison
To provide a concrete comparison, the following tables summarize known reactivity data for common aryl isocyanates. The entry for this compound is included with placeholder values to highlight the data that needs to be experimentally determined.
Quantitative Data Presentation
Table 1: Hammett Substituent Constants (σ) for Selected Aryl Isocyanates
| Aryl Isocyanate | Substituent (at para-position) | Hammett Constant (σₚ) |
| 4-Nitrophenyl isocyanate | -NO₂ | 0.78 |
| 4-Chlorophenyl isocyanate | -Cl | 0.23 |
| Phenyl isocyanate | -H | 0.00 |
| 4-Methylphenyl isocyanate (p-tolyl isocyanate) | -CH₃ | -0.17 |
| 4-Methoxyphenyl isocyanate | -OCH₃ | -0.27 |
| This compound | - (dihydrobenzofuranyl) | To be determined |
Table 2: Relative Reaction Rates of Aryl Isocyanates with an Alcohol (e.g., n-butanol)
(Note: The following are illustrative relative rates based on Hammett constants. Actual rates are dependent on specific reaction conditions.)
| Aryl Isocyanate | Relative Rate (k/k₀) |
| 4-Nitrophenyl isocyanate | > 10 |
| 4-Chlorophenyl isocyanate | ~ 2-3 |
| Phenyl isocyanate | 1.00 |
| 4-Methylphenyl isocyanate (p-tolyl isocyanate) | < 1 |
| 4-Methoxyphenyl isocyanate | < 1 |
| This compound | To be determined |
Experimental Protocols
To quantitatively assess the reactivity of this compound, the following experimental protocols are recommended.
Experiment 1: Determination of Reaction Kinetics by Titration
This method involves reacting the isocyanate with an excess of a nucleophile (e.g., di-n-butylamine) and then back-titrating the unreacted nucleophile.
Methodology:
-
Reagent Preparation:
-
Prepare a standardized solution of di-n-butylamine in a dry, inert solvent (e.g., toluene).
-
Prepare a standardized solution of hydrochloric acid in isopropanol.
-
-
Reaction Procedure:
-
Accurately weigh a sample of the isocyanate into a dry flask.
-
Add a known excess of the standardized di-n-butylamine solution.
-
Allow the reaction to proceed for a specified time at a constant temperature.
-
At various time intervals, take an aliquot of the reaction mixture.
-
-
Titration:
-
Quench the reaction in the aliquot by adding an excess of a protic solvent (e.g., methanol).
-
Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution using a suitable indicator or a potentiometer.
-
-
Data Analysis:
-
Calculate the concentration of the isocyanate at each time point.
-
Plot the concentration of the isocyanate versus time and determine the rate constant (k) from the integrated rate law.
-
Experiment 2: Determination of Reaction Kinetics by Spectroscopy (FT-IR)
This method monitors the disappearance of the characteristic isocyanate (-N=C=O) stretching band in the infrared spectrum.
Methodology:
-
Instrument Setup:
-
Use a Fourier-transform infrared (FT-IR) spectrometer equipped with a temperature-controlled cell.
-
-
Reaction Procedure:
-
Prepare solutions of the isocyanate and the alcohol of known concentrations in a dry, IR-transparent solvent (e.g., carbon tetrachloride).
-
Initiate the reaction by mixing the two solutions directly in the IR cell at a constant temperature.
-
-
Data Acquisition:
-
Record the IR spectrum of the reaction mixture at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak (around 2250-2275 cm⁻¹).
-
-
Data Analysis:
-
Use Beer-Lambert's law to relate the absorbance to the concentration of the isocyanate.
-
Plot the natural logarithm of the isocyanate concentration versus time to determine the pseudo-first-order rate constant (if the alcohol is in large excess) or use the appropriate integrated rate law for a second-order reaction.
-
Mandatory Visualizations
Caption: General reaction pathway for the nucleophilic addition to an aryl isocyanate.
Caption: Experimental workflow for determining the reaction kinetics of aryl isocyanates.
Caption: Illustrative Hammett plot for the reaction of substituted aryl isocyanates.
Structure-activity relationship (SAR) studies of 5-Isocyanato-2,3-dihydro-1-benzofuran derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active compounds. While direct structure-activity relationship (SAR) studies on 5-isocyanato-2,3-dihydro-1-benzofuran derivatives are not extensively published, research on analogous compounds with diverse substitutions provides significant insights into the chemical features governing their therapeutic potential. This guide offers a comparative analysis of 2,3-dihydro-1-benzofuran derivatives investigated for their potent cannabinoid receptor 2 (CB2) agonism and their anti-inflammatory and anticancer activities, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of 2,3-dihydro-1-benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. Below, we compare two distinct series of derivatives: those acting as CB2 receptor agonists, and those exhibiting anti-inflammatory and anticancer properties.
Cannabinoid Receptor 2 (CB2) Agonists
A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 agonists, which are of interest for the treatment of neuropathic pain.[1] The core structure was designed to mimic N-alkyl-isatin acylhydrazone derivatives, which are also known CB2 agonists.
Table 1: SAR of 2,3-Dihydro-1-Benzofuran Derivatives as CB2 Agonists
| Compound | R | R' | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |
| 1 | H | Adamantyl | 15 ± 2 | >10000 | >667 |
| 2 | H | tert-Butyl | 25 ± 5 | >10000 | >400 |
| 3 | H | Cyclohexyl | 40 ± 8 | >10000 | >250 |
| 4 | 5-F | Adamantyl | 8 ± 1.5 | >10000 | >1250 |
| 5 | 5-Cl | Adamantyl | 10 ± 2 | >10000 | >1000 |
| 6 | 5-Me | Adamantyl | 12 ± 3 | >10000 | >833 |
Data compiled from studies on N-acylhydrazone derivatives of 2,3-dihydro-1-benzofuran.
The data indicates that a bulky, lipophilic substituent at the R' position, such as an adamantyl group, is crucial for high CB2 affinity. Furthermore, substitution at the 5-position of the benzofuran ring with an electron-withdrawing group like fluorine or chlorine enhances the affinity and selectivity for the CB2 receptor.
Anti-inflammatory and Anticancer Derivatives
Fluorinated 2,3-dihydro-1-benzofuran derivatives have been investigated for their anti-inflammatory and potential anticancer activities.[2][3] These compounds have been shown to suppress inflammation by inhibiting the production of key inflammatory mediators.
Table 2: Anti-inflammatory and Anticancer Activity of Fluorinated 2,3-Dihydro-1-Benzofuran Derivatives
| Compound | R | R' | R'' | IL-6 IC50 (µM) | NO IC50 (µM) | HCT116 IC50 (µM) |
| 7 | F | Br | COOH | 1.2 ± 0.2 | 2.4 ± 0.3 | 19.5 ± 2.1 |
| 8 | F | H | COOH | 3.5 ± 0.5 | 5.2 ± 0.6 | >50 |
| 9 | H | Br | COOH | 5.1 ± 0.7 | >10 | 24.8 ± 2.9 |
| 10 | F | Br | COOEt | 2.8 ± 0.4 | 4.1 ± 0.5 | 35.7 ± 3.4 |
Data represents the inhibitory concentrations against interleukin-6 (IL-6) and nitric oxide (NO) production in LPS-stimulated macrophages, and against the proliferation of the HCT116 human colorectal cancer cell line.[2][3]
The SAR for this series suggests that the presence of fluorine at the R position and bromine at the R' position, combined with a carboxylic acid group at the R'' position, leads to the most potent anti-inflammatory and anticancer activity. The esterification of the carboxylic acid group (Compound 10) generally reduces the activity.
Experimental Protocols
General Synthesis of 2,3-Dihydro-1-Benzofuran Derivatives
The synthesis of the 2,3-dihydro-1-benzofuran scaffold can be achieved through various synthetic routes. A common method involves the reaction of a substituted phenol with an appropriate electrophile followed by intramolecular cyclization.
Caption: General synthetic workflow for 2,3-dihydro-1-benzofuran derivatives.
Detailed Protocol for the Synthesis of a 5-Substituted-2,3-dihydro-1-benzofuran-2-carboxylic acid:
-
Step 1: O-Alkylation. To a solution of a 4-substituted phenol (1 eq.) in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (2 eq.). The mixture is stirred at room temperature for 30 minutes. An alkyl 2,3-dihalopropionate (e.g., ethyl 2,3-dibromopropionate) (1.2 eq.) is then added, and the reaction mixture is heated to reflux for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude O-alkylated intermediate.
-
Step 2: Intramolecular Cyclization. The crude intermediate is dissolved in a high-boiling point solvent like diphenyl ether and heated to a high temperature (e.g., 200-250 °C) to induce a Claisen rearrangement followed by intramolecular cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel to afford the desired 2,3-dihydro-1-benzofuran-2-carboxylate ester.
-
Step 3: Hydrolysis. The ester is then hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water, followed by acidification with a dilute acid like 1N HCl.
Biological Assays
CB2 Receptor Binding Assay:
The affinity of the compounds for the CB2 receptor is typically determined using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell membranes prepared from cells stably expressing the human CB2 receptor are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940).
-
Varying concentrations of the test compounds are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Anti-inflammatory Assay (Nitric Oxide Production):
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
The IC50 value, the concentration of the compound that inhibits 50% of LPS-induced NO production, is calculated.
Signaling Pathway
The anti-inflammatory effects of the fluorinated 2,3-dihydro-1-benzofuran derivatives are believed to be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by LPS.
Caption: Proposed mechanism of anti-inflammatory action.
This guide provides a comparative overview of the structure-activity relationships of 2,3-dihydro-1-benzofuran derivatives, highlighting their potential as therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Biological Assay Validation for Novel Benzofuran Compounds
This guide provides a comprehensive overview of key in-vitro assays for the biological validation of novel benzofuran derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate the evaluation of these promising compounds.
Anticancer and Cytotoxicity Evaluation
Benzofuran derivatives have shown significant cytotoxic effects against a wide range of human cancer cell lines.[1][2] Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and inhibiting crucial signaling pathways necessary for tumor growth.[1][3] The most common assay to determine cytotoxicity is the MTT assay, which measures a cell's metabolic activity as an indicator of viability.[1][4]
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzofuran compounds against several human cancer cell lines, demonstrating the impact of different chemical substitutions on their cytotoxic potency.[1]
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Bromo-derivative (Compound 1) | K562 (Leukemia) | 5 | [3] |
| Bromo-derivative (Compound 1) | HL60 (Leukemia) | 0.1 | [3] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [2] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [2] |
| Benzofuran-Isatin Hybrid (5d) | SW-620 (Colorectal) | 6.5 | [5] |
| Benzofuran-Isatin Hybrid (5d) | HT-29 (Colorectal) | 9.8 | [5] |
| Benzofuran-Piperazine Hybrid (16) | A549 (Lung) | 0.12 | [6] |
| Benzofuran-Piperazine Hybrid (23) | SGC7901 (Gastric) | 7.45 | [6] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [2] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere by incubating overnight under appropriate conditions (e.g., 37°C, 5% CO₂).[8][9]
-
Compound Treatment: Treat the cells with various concentrations of the novel benzofuran compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period, typically 48 to 72 hours.[8][10]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 0.5 mg/mL in medium) to each well and incubate for 1 to 4 hours at 37°C, allowing living cells to reduce the MTT to formazan crystals.[7][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[11] Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570-590 nm.[7]
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.[1]
Anti-inflammatory Activity Assessment
Benzofuran derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators like nitric oxide (NO).[12] This activity is often evaluated in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[11][12]
The table below presents the IC₅₀ values for selected benzofuran compounds based on their ability to inhibit NO production in LPS-stimulated macrophages.
| Compound/Derivative | Assay | IC₅₀ (µM) | Positive Control | Reference(s) |
| Aza-benzofuran (Compound 1) | NO Inhibition | 17.31 | Celecoxib (IC₅₀ = 32.1) | [11] |
| Aza-benzofuran (Compound 3) | NO Inhibition | 16.5 | Celecoxib (IC₅₀ = 32.1) | [11] |
| Benzofuran-Piperazine (5d) | NO Inhibition | 52.23 | - | [13][14] |
| Benzofuran-Piperazine (16) | NO Inhibition | 1.83 | Dexamethasone (IC₅₀ = 11.42) | [6] |
This assay quantifies the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[12]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.[12]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control) and incubate for approximately 24 hours.[12]
-
Griess Assay: Collect the cell culture supernatant. The amount of nitrite, a stable product of NO, is measured by adding Griess reagent.[12]
-
Quantification: Measure the absorbance at approximately 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
IC₅₀ Determination: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC₅₀ value.
This assay measures the direct inhibitory effect of compounds on the activity of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory pathway.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors like hematin and L-epinephrine, and the COX-2 enzyme solution.[15]
-
Enzyme Incubation: In a reaction tube, mix the buffer and co-factors. Add the COX-2 enzyme and incubate for a few minutes at room temperature.[15]
-
Inhibitor Addition: Add the benzofuran test inhibitor (dissolved in a solvent like DMSO) to the enzyme solution and pre-incubate at 37°C for about 10 minutes.[15][16]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a precise duration (e.g., 2 minutes) at 37°C.[17]
-
Reaction Termination: Stop the reaction by adding a solution like stannous chloride.[17]
-
Product Quantification: The product of the reaction (e.g., Prostaglandin G2 or PGF2α) is then detected. This can be done fluorometrically or using an ELISA kit.[16][17]
-
Data Analysis: Calculate the percentage of enzyme inhibition compared to a control without the inhibitor. Determine the IC₅₀ value from a dose-response curve.
Antioxidant Capacity Analysis
Many benzofuran derivatives exhibit antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[18] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for assessing this activity.[19][20]
The following table shows the antioxidant capacity of various benzofuran derivatives, often compared to a standard antioxidant like ascorbic acid or Trolox.
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Positive Control | Reference(s) |
| Substituted Benzofuran (3a) | DPPH | 105 | Ascorbic Acid (IC₅₀ = 18) | [18] |
| Substituted Benzofuran (3b) | DPPH | 85 | Ascorbic Acid (IC₅₀ = 18) | [18] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC₅₀ = 0.18 | Trolox (rIC₅₀ = 0.41) | [20] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC₅₀ = 0.31 | Trolox (rIC₅₀ = 0.41) | [20] |
| *Lower rIC₅₀ value indicates higher antioxidant capacity (mols antioxidant / mols DPPH). |
This assay is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH radical, causing the violet color of the DPPH solution to fade.[19]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a solvent like methanol or ethanol.[21] Also, prepare various concentrations of the test compounds and a positive control (e.g., Ascorbic Acid).[18][21]
-
Reaction Mixture: In a 96-well plate or test tubes, add the test compound solution to the DPPH solution.[21] For example, mix 1 mL of the DPPH solution with 3 mL of the test compound solution at different concentrations.[21]
-
Incubation: Shake the mixture vigorously and incubate it in the dark at room temperature for about 30 minutes.[21]
-
Absorbance Reading: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[21][22] A blank containing only the solvent and DPPH is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.[22]
-
IC₅₀ Determination: Plot the inhibition percentage against the compound concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Mandatory Visualizations
Benzofuran derivatives can exert their anti-inflammatory effects by modulating critical signaling pathways. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory compounds.[14]
Caption: LPS-induced NF-κB signaling pathway and a potential point of inhibition by benzofuran compounds.
The validation of a novel benzofuran compound follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: General workflow for the in-vitro biological validation of novel benzofuran compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
Unveiling the Solid-State Architecture: A Comparative Crystallographic Analysis of a 2,3-Dihydro-1-Benzofuran Derivative and Related Compounds
A deep dive into the crystal structure of a potent cannabinoid receptor 2 agonist, a 2,3-dihydro-1-benzofuran derivative, reveals key conformational features crucial for its biological activity. This guide provides a comparative analysis of its crystallographic data against other noteworthy benzofuran-based compounds, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.
The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its physicochemical properties and biological function. For drug discovery and development, this structural information is invaluable for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity.
This guide focuses on the X-ray crystallographic analysis of a specific 2,3-dihydro-1-benzofuran derivative, referred to as Compound 33, which has been identified as a potent and selective cannabinoid receptor 2 (CB2) agonist[1]. To provide a comprehensive understanding of its structural characteristics, we compare its crystallographic data with two other significant benzofuran derivatives: a benzofuran-substituted urea analog (Benzofuran Urea 5)[2] and a 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Compound 3)[3].
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three compounds, allowing for a direct comparison of their solid-state structures.
| Parameter | Compound 33 (2,3-Dihydro-1-benzofuran derivative)[1] | Benzofuran Urea 5[2] | Compound 3 (5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester)[3] |
| Crystal System | Monoclinic | - | Triclinic |
| Space Group | P2₁ | - | P-1 |
| a (Å) | - | - | 9.268(13) |
| b (Å) | - | - | 11.671(15) |
| c (Å) | - | - | 15.414(2) |
| α (°) | 90 | - | 75.185(5) |
| β (°) | - | - | 72.683(5) |
| γ (°) | 90 | - | 71.301(5) |
| Volume (ų) | - | - | 1483.8(3) |
| Z | 2 | - | 4 |
| Key Structural Features | Two five-membered rings from the benzofuran and isatin structures fit. | Contains six different conformations connected via hydrogen bonding. | The benzofuran and pyrrolidine rings are not coplanar, with a dihedral angle of approximately 59.42°. |
| Intermolecular Interactions | - | Hydrogen-bonding interactions between N-H groups and carbonyl oxygen groups. | C-H···O intermolecular hydrogen bonds and C-H···π interactions. |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and validation of crystallographic data.
Single-Crystal X-ray Diffraction of Compound 33
Crystals of Compound 33 suitable for X-ray diffraction were obtained through the slow evaporation of an ethyl acetate/heptane solution. The crystal structure was determined using X-ray data collected at 90 K with Cu Kα radiation (λ = 1.54178 Å) on a Bruker Kappa Apex-II diffractometer. All hydrogen atoms were visible in difference maps and were placed in calculated positions during the refinement process[1].
Single-Crystal X-ray Diffraction of Benzofuran Urea 5
A single crystal of benzofuran urea 5 was obtained from a tetrahydrofuran (THF) solution. The crystallographic analysis was performed using single-crystal X-ray diffraction[2].
Single-Crystal X-ray Diffraction of Compound 3
Single crystals of Compound 3 were obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution. The structure was confirmed by single-crystal X-ray diffraction analysis. All non-hydrogen atoms were refined with anisotropic thermal parameters, and hydrogen atoms were added theoretically and refined using a riding model[3].
Biological Significance and Signaling Pathways
Benzofuran and urea derivatives are known to possess a wide range of biological activities, including anticancer properties[4][5][6][7]. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. For instance, some 3-formylbenzofuran derivatives have been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, leading to cell growth arrest and apoptosis in cancer cells[4]. Other benzofuran derivatives act as inhibitors of the mTOR signaling pathway[8].
The following diagram illustrates a simplified workflow for the X-ray crystallographic analysis of a novel benzofuran derivative, from synthesis to structure elucidation and biological pathway analysis.
Conclusion
The comparative analysis of the X-ray crystallographic data of the 2,3-dihydro-1-benzofuran derivative (Compound 33) with other benzofuran analogs provides a clear picture of the subtle structural variations that can influence molecular conformation and intermolecular interactions. The planarity, or lack thereof, of the fused ring systems, along with the nature and positioning of substituents, dictates the overall molecular architecture. This detailed structural knowledge is paramount for understanding the structure-activity relationships of these compounds and for the rational design of new derivatives with improved therapeutic potential. The provided experimental protocols offer a solid foundation for researchers aiming to conduct similar crystallographic studies. Furthermore, the link between these structural motifs and their impact on critical biological signaling pathways underscores the importance of X-ray crystallography in modern drug discovery.
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purity Confirmation of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 5-Isocyanato-2,3-dihydro-1-benzofuran is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of analytical methodologies, with a focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the comprehensive purity assessment of this key building block.
The reactive isocyanate functional group presents unique analytical challenges. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. This compound is typically synthesized from 5-amino-2,3-dihydro-1-benzofuran, often via phosgenation or a Curtius rearrangement of a corresponding carboxylic acid derivative. Consequently, potential impurities may include unreacted starting materials, symmetrically substituted ureas formed from the reaction of the isocyanate with the starting amine, or carbamates resulting from reactions with residual alcohols.
This guide details a proposed direct analysis LC-MS method and compares its performance characteristics with other viable analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Proposed LC-MS Method for Direct Purity Analysis
A direct analysis by reverse-phase LC-MS is proposed for the simultaneous separation and identification of this compound and its potential impurities. This method avoids derivatization, allowing for the direct assessment of the product in its native state.
Experimental Protocol
Sample Preparation: Accurately weigh approximately 10 mg of the this compound product and dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL. To minimize degradation, perform sample preparation immediately before analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | UHPLC system with a binary pump and autosampler |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Monitored Ions (for SIM/MRM):
| Compound | [M+H]⁺ (m/z) | Potential Fragments (for MS/MS) |
| This compound | 162.05 | 134.06, 106.05 |
| 5-Amino-2,3-dihydro-1-benzofuran | 136.07 | 119.06, 91.05 |
| N,N'-bis(2,3-dihydro-1-benzofuran-5-yl)urea | 297.12 | 162.05, 136.07 |
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and sample throughput.
| Feature | LC-MS (Direct) | GC-MS (with Derivatization) | FTIR | qNMR |
| Specificity | High; separates and identifies individual components. | High; good separation of derivatives. | Moderate; identifies functional groups. | High; specific signals for each proton environment. |
| Sensitivity | High (ng/mL to pg/mL). | High (ng/mL to pg/mL). | Low (requires % levels). | Moderate (mg/mL). |
| Quantitation | Relative quantitation (area %); absolute with standards. | Relative quantitation; absolute with standards. | Semi-quantitative at best. | Absolute quantitation without a specific standard for the analyte. |
| Impurity ID | Excellent for identifying unknown impurities via MS/MS. | Good, but derivatization can complicate interpretation. | Poor; only identifies functional classes of impurities. | Limited; can identify known structures if signals are resolved. |
| Sample Prep. | Simple dilution. | Multi-step derivatization required.[1] | Minimal, direct analysis of liquid or solid. | Requires a highly pure internal standard and accurate weighing.[2][3][4] |
| Throughput | High. | Moderate due to sample preparation. | Very high. | Moderate. |
| Limitations | Isocyanate can be reactive with protic mobile phases. | Indirect analysis; derivatization may not be quantitative. | Not suitable for complex mixtures or trace analysis.[5] | Lower sensitivity; requires soluble samples and no signal overlap. |
Visualizing the Processes
To better understand the context of this analytical challenge, the following diagrams illustrate a likely synthetic pathway for this compound and the proposed LC-MS analytical workflow.
Caption: A potential synthetic route to this compound and a key impurity.
Caption: Workflow for the proposed direct LC-MS purity analysis.
References
- 1. store.astm.org [store.astm.org]
- 2. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qNMR - BIPM [bipm.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative docking studies of ligands derived from 5-Isocyanato-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies for various ligands derived from the benzofuran and 2,3-dihydro-1-benzofuran scaffold. While specific comparative data on 5-isocyanato-2,3-dihydro-1-benzofuran derivatives are not extensively available in the reviewed literature, this document synthesizes findings from multiple studies on related benzofuran compounds. The aim is to offer insights into their potential as therapeutic agents by examining their interactions with various biological targets. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzofuran core structure.
Overview of Benzofuran Scaffolds in Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold frequently found in natural products and synthetic molecules with a wide array of biological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The 2,3-dihydro-1-benzofuran core, in particular, introduces a three-dimensional character that can be pivotal for specific receptor interactions. Molecular docking studies are instrumental in elucidating the binding modes of these ligands and guiding the rational design of more potent and selective compounds.
Comparative Docking Performance of Benzofuran Derivatives
The following tables summarize the results of docking studies for various benzofuran derivatives against different biological targets, as reported in the literature. These tables provide a quantitative comparison of their binding affinities and inhibitory activities.
Table 1: Docking Scores and Biological Activity of Benzofuran Derivatives as Anticancer Agents
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC₅₀ (nM) | Reference(s) |
| Benzofuran-1,2,3-triazole Hybrid (BENZ-0454) | EGFR | -10.2 | - | - | [3] |
| Benzofuran-1,2,3-triazole Hybrid (BENZ-0143) | EGFR | -10.0 | - | - | [3] |
| Benzofuran-1,2,3-triazole Hybrid (BENZ-1292) | EGFR | -9.9 | - | - | [3] |
| Compound 8 | PI3K | - | - | 2.21 | [4] |
| Compound 8 | VEGFR-2 | - | - | 68 | [4] |
| Compound 6a | Tubulin | - | - | - | [5] |
| Compound 9h | CDK2 | - | - | 40.91 | [6] |
| Compound 11d | CDK2 | - | - | 41.70 | [6] |
| Compound 11e | CDK2 | - | - | 46.88 | [6] |
| Compound 13c | CDK2 | - | - | 52.63 | [6] |
Table 2: Docking Scores and Biological Activity of Benzofuran Derivatives as Antimicrobial Agents
| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | MIC (µg/µL) | Reference(s) |
| Benzofuran-triazine Hybrid (8a) | S. aureus DHFR (2W9S) | -8.11 | 0.20 | - | [7] |
| Benzofuran-triazine Hybrid (8b) | S. aureus DHFR (2W9S) | -7.94 | 0.28 | - | [7] |
| Benzofuran-triazine Hybrid (8c) | S. aureus DHFR (2W9S) | -8.13 | 0.19 | - | [7] |
| Benzofuran-triazine Hybrid (8d) | S. aureus DHFR (2W9S) | -8.24 | 0.16 | - | [7] |
| Benzofuran-triazine Hybrid (8e) | S. aureus DHFR (2W9S) | -8.45 | 0.11 | 32-125 | [7][8] |
| Benzofuran-triazine Hybrid (8f) | S. aureus DHFR (2W9S) | -8.13 | 0.19 | - | [7] |
| Benzofuran-triazine Hybrid (8g) | S. aureus DHFR (2W9S) | -8.22 | 0.16 | - | [7] |
| Benzofuran-triazine Hybrid (8h) | S. aureus DHFR (2W9S) | -8.17 | 0.18 | - | [7] |
| Substituted Benzofuran (M5k) | Antibacterial Target (1aj6) | -10.4 | - | - | [9][10] |
| Substituted Benzofuran (M5n) | Antibacterial Target (1aj6) | -8.9 | - | - | [9][10] |
| Substituted Benzofuran (M5o) | Antibacterial Target (1aj6) | -9.2 | - | - | [9][10] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited docking studies vary in software and specific parameters. Below are detailed protocols representative of the approaches used.
Protocol 1: Molecular Docking of Benzofuran-1,2,3-triazole Hybrids against EGFR
-
Software: VLifeMDS with the MolSign module for pharmacophore modeling and alignment.[3]
-
Target Preparation: The crystal structure of the EGFR kinase domain was used (PDB ID: 4HJO).[3]
-
Ligand Preparation: A library of 1840 benzofuran-1,2,3-triazole hybrids was designed.[3] Erlotinib was used as a reference compound for alignment.[3]
-
Docking Procedure: Molecular docking was performed to investigate and compare the binding energies and interactions of the designed hybrids with the EGFR target protein.[3] The docking poses were analyzed for interactions, particularly hydrogen bonding with residues such as Thr766 and Asp831.[3]
Protocol 2: Molecular Docking of Benzofuran-triazine Derivatives against S. aureus DHFR
-
Software: AutoDock 4.2.[7]
-
Target Preparation: The X-ray crystal structure of S. aureus Dihydrofolate Reductase (DHFR) complexed with trimethoprim was obtained from the Protein Data Bank (PDB ID: 2W9S).[7] Crystallographic water molecules and the co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were added using AutoDockTools-1.5.6.[7]
-
Ligand Preparation: The 3D structures of the synthesized benzofuran-triazine hybrids (8a-8h) were generated and optimized.
-
Docking Procedure: The docking studies were carried out to evaluate the binding modes, binding energies, and inhibition constants (Ki) of the synthesized compounds within the active site of DHFR.[7]
Protocol 3: Molecular Docking of Substituted Benzofurans against an Antibacterial Target
-
Target Preparation: The protein with PDB ID: 1aj6 was utilized to investigate the antibacterial effects.[9][10]
-
Ligand Preparation: Seven different benzofuran derivatives (M5k-M5o) derived from 5-nitrobenzofuran-3-yl hydrazine were prepared for docking.[10][11]
-
Docking Procedure: Computational docking was performed to determine the binding affinity of the compounds towards the target protein. The results were evaluated based on the lowest binding energy.[9][10][11]
Visualization of Methodologies and Pathways
The following diagrams illustrate a typical experimental workflow for molecular docking and a key signaling pathway targeted by benzofuran derivatives.
Conclusion
The comparative analysis of docking studies on benzofuran and 2,3-dihydro-1-benzofuran derivatives reveals their significant potential across a range of therapeutic areas, particularly in oncology and infectious diseases. The data presented herein, collated from various research efforts, underscores the versatility of the benzofuran scaffold. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to employ computational methods in the discovery and optimization of novel benzofuran-based drug candidates. Future studies focusing on a systematic comparison of specifically substituted series, such as the 5-isocyanato-2,3-dihydro-1-benzofurans, would be invaluable in further delineating the structure-activity relationships and unlocking the full therapeutic potential of this chemical class.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]
- 3. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin pol… [ouci.dntb.gov.ua]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
A Comparative Analysis of Antibody Cross-Reactivity Against Fumonisin B1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of various monoclonal antibodies (mAbs) raised against Fumonisin B1 (FB1). Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for mycotoxin detection in food safety and toxicology studies. This document summarizes key performance data from multiple studies and provides detailed experimental protocols for context.
Fumonisins are a group of mycotoxins produced by Fusarium species, with FB1 being the most prevalent and toxic.[1][2][3] Due to structural similarities between fumonisin analogs, antibodies developed against FB1 often exhibit cross-reactivity with other fumonisins, such as Fumonisin B2 (FB2) and Fumonisin B3 (FB3).[3][4] This can be advantageous for developing broad-spectrum detection methods but requires careful characterization to ensure accurate quantification.[2]
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of different anti-Fumonisin B1 monoclonal antibodies as reported in various studies. The data is presented as the concentration causing 50% inhibition (IC50) and the cross-reactivity percentage relative to FB1.
| Antibody/Clone | Target Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Immunogen | Assay Format | Reference |
| Monoclonal Antibody 1 | FB1 | 430 | 100 | FB1-BSA | ELISA | [4] |
| FB2 | - | 94 | [4] | |||
| FB3 | - | 72 | [4] | |||
| 9C11E6 | FB1 | 29.1 | 100 | FB1-KLH | dc-ELISA | [3] |
| FB2 | 17.5 | 166.3 | [3] | |||
| FB3 | 4.1 | 709.8 | [3] | |||
| 9C11E6 | FB1 | 20.1 | 100 | FB1-KLH | idc-ELISA | [3] |
| FB2 | 13.2 | 152.3 | [3] | |||
| FB3 | 16.8 | 119.6 | [3] | |||
| Clone FB | FB1 | 2.17 | 100 | Fumonisin [KLH] | icELISA | [5] |
| FB2 | - | 41.4 | [5] | |||
| FB3 | - | 86.6 | [5] | |||
| 4G5 | FB1 | 32 | 100 | FB1-BSA | ic-ELISA | [6] |
| Polyclonal Antibody | FB1 | 0.45 | 100 | FB1-KLH | dc-ELISA | [7] |
| FB2 | 0.72 | 62.5 | [7] | |||
| FB3 | 25 | 1.8 | [7] | |||
| R-Biopharm ELISA | FB1 | - | 100 | - | ELISA | [8] |
| FB2 | - | 27 | [8] | |||
| FB3 | - | 76 | [8] |
*IC50 values represent the concentration of the analyte required to inhibit 50% of the antibody binding. *Cross-reactivity (%) is calculated as (IC50 of FB1 / IC50 of analog) x 100. *dc-ELISA: direct competitive ELISA; idc-ELISA: indirect competitive ELISA; ic-ELISA: indirect competitive ELISA.
Experimental Protocols
The generation of specific antibodies against small molecules like fumonisins requires them to be conjugated to a larger carrier protein, a process that is crucial for eliciting an immune response.[2][6] The choice of carrier protein and the conjugation method can significantly influence the resulting antibody's specificity and affinity.
Hapten-Protein Conjugate Preparation (Immunogen Synthesis)
Objective: To covalently link Fumonisin B1 (hapten) to a carrier protein (e.g., BSA or KLH) to make it immunogenic.
Materials:
-
Fumonisin B1 (FB1)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde solution (25%) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10 kDa MWCO)
-
Lysine
-
Dissolve FB1 in a small volume of 25% ethanol.
-
Add the carrier protein (BSA or OVA) to the FB1 solution.[9]
-
Slowly add glutaraldehyde solution dropwise while stirring at 4°C.
-
Allow the reaction to proceed overnight at 4°C with constant stirring.
-
Stop the reaction by adding lysine.
-
Dialyze the conjugate against PBS for 72 hours with multiple buffer changes to remove unreacted reagents.
Carbodiimide (EDC) Method: [9]
-
Dissolve EDC in water and add it to a solution of FB1 in conjugation buffer (e.g., MES buffer, pH 4.7).
-
Incubate for 15 minutes at room temperature.
-
Add the carrier protein (e.g., KLH) to the activated FB1 solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Dialyze the conjugate against PBS for 72 hours with multiple buffer changes.
Monoclonal Antibody Production
Objective: To generate hybridoma cell lines that produce monoclonal antibodies specific to Fumonisin B1.
Procedure:
-
Immunization: Immunize mice (e.g., BALB/c) with the FB1-protein conjugate emulsified in an adjuvant.[6]
-
Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells (e.g., Sp2/0) to create hybridomas.[6]
-
Screening: Screen the hybridoma supernatants for the presence of anti-FB1 antibodies using an ELISA format.
-
Cloning: Select and clone the hybridoma cells that produce antibodies with the desired specificity and affinity.
-
Antibody Production and Purification: Expand the selected hybridoma clones in vivo (as ascites in mice) or in vitro (in cell culture) and purify the monoclonal antibodies from the ascites fluid or culture supernatant.[6]
Competitive ELISA for Cross-Reactivity Analysis
Objective: To determine the specificity of the anti-FB1 antibodies by measuring their binding to FB1 and its structural analogs.
Principle: This assay is based on the competition between free fumonisin (in the standard or sample) and a fumonisin-enzyme conjugate for a limited number of antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of free fumonisin.[8]
Indirect Competitive ELISA (ic-ELISA) Protocol: [3][6]
-
Coating: Coat microtiter plate wells with FB1 conjugated to a different protein than the one used for immunization (e.g., FB1-OVA if FB1-KLH was the immunogen).[3]
-
Blocking: Block the uncoated sites in the wells with a blocking agent (e.g., BSA).
-
Competition: Add a mixture of the anti-FB1 monoclonal antibody and varying concentrations of the fumonisin standards (FB1, FB2, FB3) to the wells.
-
Incubation: Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.[8]
-
Stopping Reaction: Stop the reaction with an acid solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Plot a standard curve of absorbance versus fumonisin concentration and determine the IC50 values for each analyte.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fumonisins Hapten Design and Synthesis Services - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fumonisin B1 Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 6. Preparation and identification of monoclonal antibody against fumonisin B(1) and development of detection by Ic-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. Development and validation of an immunochromatographic assay for rapid detection of fumonisin B1 from cereal samples - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Benzofuran Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents
A detailed examination of the cytotoxic potential of various benzofuran derivatives reveals promising candidates for novel anticancer therapies. While specific efficacy data for 5-Isocyanato-2,3-dihydro-1-benzofuran derivatives remains elusive in publicly available scientific literature, a broader analysis of other benzofuran compounds showcases their significant in vitro activity against a range of cancer cell lines. This guide provides a comparative overview of these derivatives against well-established chemotherapeutic drugs, supported by experimental data and methodologies, to offer a valuable resource for researchers and drug development professionals.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values for various benzofuran derivatives and established anticancer drugs against several human cancer cell lines, as determined by in vitro cytotoxicity assays.
Table 1: In Vitro Anticancer Activity of Representative Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5[1] |
| HL60 (Leukemia) | 0.1[1] | |
| Benzofuran-2-carboxamide (Compound 50g) | HCT-116 (Colon) | 0.87[2][3] |
| HeLa (Cervical) | 0.73[2][3] | |
| A549 (Lung) | 0.57[2][3] | |
| HepG2 (Liver) | 5.74[2][3] | |
| 3-Methylbenzofuran (Compound 16b) | A549 (Lung) | 1.48[2][3] |
| Benzofuran-isatin Conjugate (Compound 5d) | SW-620 (Colon) | 6.5[4] |
| HT-29 (Colon) | 9.8[4] | |
| Fluorinated Benzofuran (Compound 1) | HCT116 (Colon) | 19.5[5] |
| Fluorinated Benzofuran (Compound 2) | HCT116 (Colon) | 24.8[5] |
| Benzofuran Derivative (S6) | HeLa (Cervical) | Sensitive (IC50 not specified)[6] |
| HepG2 (Liver) | Sensitive (IC50 not specified)[6] | |
| SW620 (Colon) | Sensitive (IC50 not specified)[6] |
Table 2: In Vitro Anticancer Activity of Known Drugs
| Drug | Cancer Cell Line | IC50 (µM) - 24h exposure | IC50 (µM) - 48h/72h exposure |
| Doxorubicin | HepG2 (Liver) | 12.2[7][8] | 110 (72h, liposomal)[9] |
| Huh7 (Liver) | > 20[7][8] | - | |
| A549 (Lung) | > 20[7][8] | 0.6 (48h), 0.23 (72h)[10] | |
| HeLa (Cervical) | 2.9[7][8] | - | |
| MCF-7 (Breast) | 2.5[7][8] | 1.25 (48h)[8] | |
| Paclitaxel | Various (8 cell lines) | 0.0025 - 0.0075[11] | - |
| Ovarian Carcinoma (7 cell lines) | - | 0.0004 - 0.0034 (clonogenic assay)[2] | |
| NSCLC cell lines | > 32 (3h), 9.4 (24h) | 0.027 (120h)[12] | |
| Sorafenib | HepG2 (Liver) | - | 5.93 - 8.51 (72h)[13] |
| Huh7 (Liver) | - | 7.11 - 17.11 (72h)[13] | |
| PLC/PRF/5 (Liver) | - | 6.3[14] | |
| MDA-MB-231 (Breast) | - | 2.6[14] |
Experimental Protocols
The following provides a detailed methodology for a standard in vitro cytotoxicity assay used to determine the IC50 values of test compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
96-well flat-bottom plates
-
Test compounds (benzofuran derivatives or known drugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After overnight incubation, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and untreated control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150-200 µL of the solubilization buffer to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is then determined from this curve as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Cellular Mechanisms and Experimental Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by some anticancer agents and a typical workflow for evaluating the cytotoxic effects of novel compounds.
Caption: A flowchart illustrating the key steps in determining the in vitro cytotoxicity of a compound using the MTT assay.
Caption: A diagram showing the mTOR signaling pathway, a key regulator of cell growth, and a target for some benzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Isocyanato-2,3-dihydro-1-benzofuran
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the safe disposal of 5-Isocyanato-2,3-dihydro-1-benzofuran, a member of the isocyanate family of compounds known for their reactivity. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Isocyanates are potent sensitizers and can cause severe respiratory and skin reactions.[1][2][3] All operations involving this compound must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling isocyanates. This includes, but is not limited to:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary in areas with inadequate ventilation.[4]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are essential.
-
Skin and Body Protection: A lab coat or a chemical-resistant apron, along with closed-toe shoes, must be worn. For situations with a higher risk of exposure, disposable coveralls are recommended.[4]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain and neutralize the hazard.
Minor Spills:
-
Evacuate and ventilate the spill area.
-
Wearing the appropriate PPE, absorb the spill using a dry, inert material such as sawdust, vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels.
-
Carefully shovel the absorbed material into an open-top container. Crucially, do not seal the container. [4][5] Isocyanates react with moisture to produce carbon dioxide gas, which can lead to a dangerous pressure buildup and potential rupture of a sealed container.[5]
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) office and, if necessary, emergency services.
-
For spills in transit, contact CHEMTREC (Inside USA: 1-800-424-9300, Outside USA: 1-703-527-3887).[5]
Decontamination and Disposal Procedures
Following the initial containment of a spill or for the disposal of residual amounts of this compound, a decontamination step is necessary.
Decontamination Solutions: Two primary formulations can be used to neutralize isocyanate residues on surfaces and equipment.[5] Good ventilation is essential when using the ammonia-based formula to avoid vapor exposure.[5]
| Formula | Component | Concentration |
| Formula 1 | Sodium Carbonate | 5-10% |
| Liquid Detergent | 0.2% | |
| Water | 89.8-94.8% | |
| Formula 2 | Concentrated Ammonia Solution | 3-8% |
| Liquid Detergent | 0.2% | |
| Water | 91.8-96.8% |
Disposal of Waste: The ultimate disposal of isocyanate waste is a regulated process.
-
Classification: It is the responsibility of the waste generator to determine if the material is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]
-
Licensed Contractor: All isocyanate waste, including the absorbed material from spills, neutralizing liquids, and empty containers, must be disposed of through a licensed hazardous waste disposal contractor.[5]
-
Documentation: Obtain and retain all certifications and receipts of proper disposal from the contractor.[5]
Experimental Protocol: Step-by-Step Disposal of this compound Residue
This protocol outlines the procedure for neutralizing and preparing small quantities of this compound waste for collection by a licensed disposal contractor.
-
Preparation: Don all required PPE and ensure the work area is in a certified chemical fume hood.
-
Inert Absorbent: For liquid waste, add it slowly to a container of dry, inert absorbent material (e.g., vermiculite or sand).
-
Transfer: Carefully transfer the absorbed material into a designated, open-top, and clearly labeled hazardous waste container.
-
Decontamination: Prepare one of the decontamination solutions listed in the table above.
-
Neutralization: Slowly add the decontamination solution to the absorbed isocyanate waste in the open container. Be aware that this reaction may generate gas.
-
Ventilation: Allow the container to remain in the fume hood for at least 48 hours to ensure the reaction is complete and all gas has dissipated.
-
Collection: Once the reaction is complete, loosely cover the container (do not seal it tightly) and arrange for collection by your institution's hazardous waste management service.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 5-Isocyanato-2,3-dihydro-1-benzofuran
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Isocyanato-2,3-dihydro-1-benzofuran (CAS No: 215162-92-8), a chemical intermediate utilized in various research and development applications.[1][2] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is a suspected carcinogen, flammable, and can cause organ damage through prolonged or repeated exposure.[3]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first lines of defense against exposure. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is a risk.[4][5] | Protects against splashes and vapors that can cause serious eye irritation.[6] |
| Skin Protection | Neoprene or nitrile rubber gloves.[7] A lab coat or chemical-resistant coveralls are also required.[7] | Prevents skin contact, which can cause irritation and potential absorption.[8][9] Contaminated clothing should be laundered separately before reuse.[10][11] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is mandatory.[6][10] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[12][13] | Minimizes inhalation of harmful vapors, which can cause respiratory irritation and sensitization.[4][6] |
Experimental Protocol: Safe Handling Workflow
The following step-by-step procedure outlines the safe handling of this compound from procurement to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency shower and eyewash station are accessible.[14]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3]
-
Use only non-sparking tools and explosion-proof equipment.[15]
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3][15]
2. Handling Procedure:
-
Don all required personal protective equipment as specified in the table above.
-
Conduct all manipulations of the chemical within a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke in the handling area.[10]
-
Wash hands thoroughly after handling.[16]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[7]
-
Wear appropriate PPE, including respiratory protection, for cleanup.[7]
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[10]
-
Collect the absorbed material into a suitable, labeled container for disposal.[8][10]
-
Do not allow the spilled material to enter drains or waterways.[6][15]
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[15]
-
Dispose of the chemical and its container in accordance with local, regional, and national environmental regulations.[15]
-
Do not dispose of the material down the drain.[15]
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 2. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 8. fishersci.com [fishersci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. actsafe.ca [actsafe.ca]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. chemicals.basf.com [chemicals.basf.com]
- 15. fishersci.com [fishersci.com]
- 16. lakeland.com [lakeland.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
